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  • Product: L-Alanyl-L-alanyl-L-leucine
  • CAS: 54865-20-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis Pathways for L-Alanyl-L-alanyl-L-leucine

The following technical guide details the synthesis pathways for the tripeptide L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu). [1] Executive Summary & Compound Profile L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) is a hydrophob...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for the tripeptide L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu).

[1]

Executive Summary & Compound Profile

L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) is a hydrophobic tripeptide widely utilized as a substrate for proteolytic enzymes (specifically elastase) and as a model compound in protein folding and stability studies.[1] Its synthesis requires precise control over stereochemistry to prevent racemization, particularly at the sensitive alanine residues.

PropertySpecification
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Sequence H-Ala-Ala-Leu-OH
Molecular Formula C₁₂H₂₃N₃O₄
Molecular Weight 273.33 g/mol
Solubility Soluble in water (approx. 80 mg/mL); sparingly soluble in DMSO/DMF
CAS Number 54865-20-2
Key Application Elastase substrate (often as p-nitroanilide derivative), protein synthesis marker

Retrosynthetic Analysis

The synthesis of Ala-Ala-Leu can be approached via two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) for high-throughput/research scale, and Solution-Phase Synthesis for scale-up and cost efficiency.[1]

Strategic Disconnection

The target molecule is disconnected at the amide bonds.

  • Fragment 1: L-Leucine (C-terminus)[1][2]

  • Fragment 2: L-Alanine (Middle residue)[1]

  • Fragment 3: L-Alanine (N-terminus)[1][3][2]

The primary challenge is the hydrophobicity of the Leu residue and the potential for aggregation during coupling.

Retrosynthesis Figure 1: Retrosynthetic disconnection of Ala-Ala-Leu. Target Target: H-Ala-Ala-Leu-OH Frag1 Fragment 1 Activated L-Ala Target->Frag1 Amide Bond Disconnection Frag2 Fragment 2 L-Ala-L-Leu-OR Target->Frag2 Frag3 Fragment 3 L-Leu-OR (Protected) Frag2->Frag3 Stepwise Elongation

[1]

Pathway A: Solid-Phase Peptide Synthesis (SPPS)[1]

Methodology: Fmoc Chemistry Scale: 0.1 mmol – 1.0 mmol (Research Scale) Recommended Resin: Wang Resin (for C-terminal acid) or 2-Chlorotrityl Chloride Resin (for protected fragments).[1]

Resin Loading

To obtain the free acid C-terminus, Fmoc-Leu-Wang resin is the preferred starting material.[1][4] Pre-loaded resins (loading 0.3–0.8 mmol/g) prevent racemization associated with the first residue attachment.

Synthesis Protocol (Fmoc Strategy)

This protocol utilizes a standard Fmoc/tBu strategy.[1][4] Since Ala and Leu have non-reactive side chains, side-chain protection is minimal (only the N-terminus is protected).[1]

Reagents:

  • Deprotection: 20% Piperidine in DMF.[1]

  • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (for difficult couplings).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide).[1][5]

Step-by-Step Workflow:

  • Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 min.

  • Deprotection 1: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), DMF (3x).

    • QC Check: Positive Kaiser Test (Blue beads = free amine).

  • Coupling 1 (Alanine):

    • Dissolve Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to resin and shake for 45–60 min at room temperature.

    • Wash resin with DMF (3x).

    • QC Check: Negative Kaiser Test (Colorless beads).

  • Deprotection 2: Treat with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly.[1]

  • Coupling 2 (Alanine):

    • Repeat Coupling 1 using Fmoc-Ala-OH.[1]

  • Final Deprotection: Remove N-terminal Fmoc group with 20% Piperidine/DMF.[1]

  • Cleavage:

    • Transfer resin to a cleavage vessel.[1]

    • Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Shake for 2–3 hours.

  • Isolation:

    • Filter resin and collect filtrate.[1]

    • Precipitate peptide by adding cold Diethyl Ether (10x volume).

    • Centrifuge, decant ether, and dry pellet under vacuum.[4]

SPPS_Workflow Figure 2: SPPS Workflow for Ala-Ala-Leu. Start Fmoc-Leu-Wang Resin Deprot1 Fmoc Removal (20% Piperidine) Start->Deprot1 Couple1 Couple Fmoc-Ala-OH (HBTU/DIPEA) Deprot1->Couple1 Deprot2 Fmoc Removal Couple1->Deprot2 Couple2 Couple Fmoc-Ala-OH Deprot2->Couple2 FinalDeprot Final Fmoc Removal Couple2->FinalDeprot Cleave TFA Cleavage & Ether Precip FinalDeprot->Cleave Product H-Ala-Ala-Leu-OH Cleave->Product

Pathway B: Solution-Phase Synthesis[1]

Methodology: Boc Chemistry (Stepwise) Scale: Gram to Kilogram Rationale: Solution phase is preferred for large batches where resin costs are prohibitive.[1] The Mixed Anhydride Method or Active Ester Method is recommended to minimize racemization.

Protection Strategy[4][6][7]
  • N-Protection: Boc (tert-butyloxycarbonyl) – removed by acid (TFA or HCl/Dioxane).[1]

  • C-Protection: Benzyl ester (OBzl) – removed by hydrogenolysis (H₂/Pd-C).[1]

Synthesis Protocol[1]

Step 1: Synthesis of Boc-Ala-Leu-OBzl [1]

  • Dissolve H-Leu-OBzl[1]·TsOH (1.0 eq) in DMF/DCM. Add NMM (N-methylmorpholine) to neutralize (pH 8).[1]

  • Add Boc-Ala-OH (1.1 eq) and HOBt (1.1 eq).[1]

  • Cool to 0°C. Add EDC·HCl (1.1 eq) or DCC. Stir at 0°C for 1h, then RT overnight.

  • Workup: Evaporate solvent.[1] Dissolve residue in EtOAc. Wash with 5% KHSO₄, Sat. NaHCO₃, and Brine.[6] Dry over Na₂SO₄.[1]

  • Yield: Typically 85–95%.[1]

Step 2: Deprotection (Boc Removal)

  • Dissolve Boc-Ala-Leu-OBzl in 4M HCl in Dioxane . Stir for 30–60 min.

  • Evaporate solvent and excess HCl.[1] Triturate with ether to obtain H-Ala-Leu-OBzl[1]·HCl .

Step 3: Synthesis of Boc-Ala-Ala-Leu-OBzl

  • Dissolve H-Ala-Leu-OBzl[1]·HCl in DMF.[1] Neutralize with NMM.

  • Add Boc-Ala-OH (1.1 eq), HOBt, and EDC[1]·HCl (as in Step 1).

  • Stir overnight. Perform standard extractive workup (EtOAc wash sequence).

  • Isolate Boc-Ala-Ala-Leu-OBzl as a white solid.[1]

Step 4: Global Deprotection [1]

  • Dissolve the protected tripeptide in Methanol or AcOH.

  • Add 10% Pd/C catalyst (10% w/w).

  • Stir under H₂ atmosphere (balloon) for 4–12 hours. This removes the C-terminal Benzyl ester.[1]

  • Filter off catalyst.[1] Evaporate solvent.[1]

  • Treat residue with TFA/DCM (1:1) to remove the N-terminal Boc group (if not removed prior to hydrogenation; order can be swapped depending on stability).[1] Note: Hydrogenolysis removes OBzl; Acid removes Boc.[1]

  • Final Product: H-Ala-Ala-Leu-OH .

Purification and Characterization

Due to the hydrophobic nature of the Leucine residue, purification requires specific attention to solvent gradients.

Purification (Preparative HPLC)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 30 minutes. (Ala-Ala-Leu is relatively hydrophobic).[1]

  • Detection: UV at 214 nm (peptide bond).

Analytical Specifications (QC)
TestAcceptance CriteriaMethod
Appearance White fluffy powderVisual
Purity > 98.0%RP-HPLC (214 nm)
Mass Identity [M+H]⁺ = 274.3 ± 1 DaESI-MS
Solubility Clear solution in water (10 mg/mL)Visual
Counter-ion TFA content < 0.5% (if desalted)Ion Chromatography

Note on Solubility: While soluble in water, the peptide may aggregate at high concentrations. Sonication is recommended for preparing stock solutions >10 mM.[1]

Troubleshooting & Optimization

Issue: Incomplete Coupling (SPPS)
  • Cause: Steric hindrance or aggregation of hydrophobic Leu/Ala chains.[1]

  • Solution: Use "Double Coupling" for all steps (repeat coupling reaction before deprotection). Switch solvent to NMP (N-methylpyrrolidone) which disrupts aggregation better than DMF.[1]

Issue: Racemization[6]
  • Cause: Base-catalyzed proton abstraction during coupling (especially C-terminal Leu activation in solution phase).[1]

  • Solution: Use HOBt or Oxyma Pure as an additive during coupling.[1] Avoid excessive base (maintain pH < 8). In SPPS, the use of Wang resin prevents C-terminal racemization as the C-terminal amino acid is not activated during chain elongation.[1]

Issue: Solubility in Assay Buffers
  • Context: When using Ala-Ala-Leu as an elastase substrate (e.g., pNA derivative).

  • Solution: Dissolve initially in a small volume of DMF or DMSO (keep final concentration < 5% to avoid enzyme inhibition), then dilute into the aqueous buffer (HEPES/Tris).

References

  • BenchChem. (2025).[1][4][7] The Synthesis of L-Alanyl-L-leucine: A Technical Guide for Scientific Professionals. Retrieved from .

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Sigma-Aldrich. (n.d.).[1] N-Succinyl-Ala-Ala-Ala-p-nitroanilide Product Information. Retrieved from .[1]

  • PubChem. (n.d.).[1][3][8][9] L-Alanyl-L-alanyl-L-leucine Compound Summary. National Library of Medicine. Retrieved from .

  • ResearchGate. (2015).[1] Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures. Retrieved from .

  • Chem-Impex. (n.d.).[1] Z-Ala-Ala-Leu-pNA Product Data. Retrieved from .[1]

Sources

Exploratory

In Silico Structural Characterization and Conformational Dynamics of L-Alanyl-L-alanyl-L-leucine: A Comprehensive Technical Guide

Abstract This technical guide provides a rigorous, self-validating framework for the in silico modeling of the tripeptide L-Alanyl-L-alanyl-L-leucine (AAL). As a canonical substrate for the proton-coupled oligopeptide tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous, self-validating framework for the in silico modeling of the tripeptide L-Alanyl-L-alanyl-L-leucine (AAL). As a canonical substrate for the proton-coupled oligopeptide transporter 1 (PEPT1), AAL serves as a critical model system for understanding peptide transport pharmacokinetics. This document moves beyond generic tutorials to address the specific challenges of modeling short, highly flexible zwitterionic peptides. We detail a hybrid workflow combining Quantum Mechanical (QM) geometry optimization with high-throughput Molecular Dynamics (MD) sampling, ensuring statistical convergence of the conformational ensemble.

Introduction & Molecular Scope[1]

The Target Molecule

L-Alanyl-L-alanyl-L-leucine (AAL) is a linear tripeptide composed of two alanine residues and a C-terminal leucine.

  • Chemical Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Physiological State (pH 7.4): Zwitterionic. The N-terminus is protonated (

    
    ) and the C-terminus is deprotonated (
    
    
    
    ).
  • Conformational Challenge: Unlike folded proteins, AAL exists as a dynamic structural ensemble in solution. A single "energy-minimized" structure is chemically misleading. Accurate modeling requires sampling the free energy landscape to identify dominant populations (e.g., Poly-proline II,

    
    -strand, or 
    
    
    
    -helical turns).
Force Field Selection Strategy

For short peptides, the balance between secondary structure propensity and extended coil configurations is delicate.

  • Recommendation: CHARMM36m (modified).

  • Causality: Standard force fields often over-stabilize

    
    -helices or compact states. CHARMM36m was specifically re-parameterized to correct these biases for disordered peptides and Intrinsically Disordered Proteins (IDPs), making it the superior choice for AAL over older AMBER variants (e.g., ff99SB) for this specific application.
    

Computational Workflow Visualization

The following diagram outlines the integrated QM/MD pipeline.

G cluster_validation Validation Loop Start Initial Structure Construction (Linear Chain) QM_Opt QM Geometry Optimization (DFT: B3LYP/6-31G*) Start->QM_Opt Refine Geometry Topo Topology Generation (CHARMM36m / TIP3P) QM_Opt->Topo Input Coordinates Solvate Solvation & Ionization (Neutral pH: NH3+/COO-) Topo->Solvate Min Energy Minimization (Steepest Descent) Solvate->Min Equil Equilibration (NVT -> NPT) Min->Equil Remove Steric Clashes Prod Production MD (100 ns, 300K) Equil->Prod Stabilize T & P Analysis Ensemble Analysis (Ramachandran, RMSD, Rg) Prod->Analysis Trajectory Data Analysis->Prod If not converged (extend run)

Figure 1: End-to-end computational pipeline for AAL modeling, highlighting the transition from static QM geometry to dynamic MD sampling.

Phase 1: Structural Preparation & Parameterization

Initial Construction & Protonation

Do not rely on auto-generated PDBs from databases without inspection.

  • Build: Construct the linear chain ALA-ALA-LEU using PyMOL or Avogadro.

  • Protonation: Explicitly set the N-terminus to

    
     and C-terminus to 
    
    
    
    . This mimics the dominant species in blood plasma (pH 7.4).
Quantum Mechanical (QM) Optimization (Optional but Recommended)

While force fields have standard parameters for these residues, a QM optimization ensures the starting geometry is electronically relaxed, reducing "shock" during the initial MD steps.

  • Software: ORCA or Gaussian.

  • Functional/Basis Set: B3LYP/6-31G(d).

  • Solvation Model: CPCM (Water).

  • Objective: Obtain a local minimum geometry to feed into the MD engine.

Phase 2: Molecular Dynamics Protocol (GROMACS)

This protocol assumes the use of GROMACS 2023+ .

Topology Generation

Use pdb2gmx to apply the CHARMM36m force field.

  • Critical Check: Select "None" for termini capping to maintain the zwitterionic state (NH3+ / COO-).

Solvation and Neutralization

AAL is small (~1.2 nm extended). A cubic box with 1.2 nm padding ensures the peptide does not interact with its periodic image (Minimum Image Convention).

Note: Even if the net charge is zero, adding physiological salt (0.15 M NaCl) is recommended to mimic biological screening effects.

Energy Minimization

Remove high-energy steric overlaps created during solvation.

  • Algorithm: Steepest Descent.

  • Convergence Criterion:

    
    .
    
Equilibration (The "Settling" Phase)

We must relax the solvent around the peptide (NVT) and then stabilize the density (NPT).

ParameterNVT (Canonical)NPT (Isobaric-Isothermal)
Duration 100 ps100 ps
Integrator md (leap-frog)md (leap-frog)
Thermostat V-rescale (300 K)V-rescale (300 K)
Barostat NoneParrinello-Rahman (1 bar)
Restraints Position restraints on PeptidePosition restraints on Peptide
Purpose Heat system, randomize velocitiesStabilize density/pressure
Production Simulation

Release restraints and sample the conformational ensemble.

  • Time: 100 ns (Sufficient for a tripeptide to sample all Ramachandran space).

  • Time Step: 2 fs.

  • Output Frequency: Save coordinates every 10 ps.

Phase 3: Data Analysis & Validation

Conformational Landscape (Ramachandran Plot)

Since AAL is flexible, we analyze the


 (phi) and 

(psi) torsion angles for both Alanine residues and the Leucine.
  • Tool: gmx rama

  • Interpretation:

    • Region A (

      
      -helix): 
      
      
      
      .
    • Region B (

      
      -sheet): 
      
      
      
      .
    • Region P (Poly-proline II):

      
      .
      
  • Validation: For short linear peptides in water, a significant population in the PPII and

    
     regions is expected. Dominant 
    
    
    
    -helical content suggests force field bias (artifact).
Radius of Gyration (Rg) & End-to-End Distance

These metrics quantify the peptide's compactness.

  • Rg: Measure of the mass distribution around the center of mass.

  • End-to-End: Distance between N-term Nitrogen and C-term Carbon.

  • Plotting: Create a histogram of Rg values. A broad, Gaussian-like distribution indicates proper sampling of the flexible ensemble.

Hydrogen Bonding

Analyze intra-molecular H-bonds (e.g., between Ala1 Carbonyl and Leu3 Amide) to detect transient turns (gamma-turns or beta-turns).

Advanced Application: PEPT1 Docking Logic

Once the conformational ensemble of AAL is generated, representative structures (centroids of the dominant clusters) serve as ligands for docking into the PEPT1 transporter.

Docking MD_Traj MD Trajectory (100 ns) Cluster Clustering Analysis (GROMOS method, cutoff 0.1 nm) MD_Traj->Cluster Rep_Struct Representative Conformers (Top 3 Clusters) Cluster->Rep_Struct Docking Molecular Docking (AutoDock Vina / Glide) Rep_Struct->Docking Target PEPT1 Model (AlphaFold/Homology) Target->Docking

Figure 2: Workflow for selecting biologically relevant conformers for protein-peptide docking.

References

  • Huang, J., et al. (2017). "CHARMM36m: an improved force field for folded and intrinsically disordered proteins." Nature Methods. [Link]

  • Van Der Spoel, D., et al. (2005). "GROMACS: fast, flexible, and free." Journal of Computational Chemistry. [Link]

  • Brandsch, M. (2009). "Transport of drugs by proton-coupled peptide transporters: pearls and pitfalls."[1] Expert Opinion on Drug Metabolism & Toxicology. [Link][1]

  • Best, R. B., et al. (2008). "Optimization of the additive CHARMM all-atom protein force field targeting improved sampling of the backbone phi, psi and side-chain chi(1) and chi(2) dihedral angles." Journal of Chemical Theory and Computation. [Link]

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. [Link]

Sources

Foundational

Natural occurrence of L-Alanyl-L-alanyl-L-leucine

An In-Depth Technical Guide to the Natural Occurrence and Analysis of L-Alanyl-L-alanyl-L-leucine Introduction L-Alanyl-L-alanyl-L-leucine is a tripeptide composed of two L-alanine residues and one L-leucine residue. As...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Occurrence and Analysis of L-Alanyl-L-alanyl-L-leucine

Introduction

L-Alanyl-L-alanyl-L-leucine is a tripeptide composed of two L-alanine residues and one L-leucine residue. As oligopeptides, short chains of amino acids play pivotal roles in a vast array of biological processes, acting as signaling molecules, metabolic intermediates, and regulators of cellular function. The constituent amino acids of this tripeptide are fundamental to biochemistry. L-alanine is a key intermediate in energy metabolism, while L-leucine, an essential branched-chain amino acid (BCAA), is a critical regulator of protein synthesis, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][2]

While the individual amino acids are ubiquitous and well-studied, the natural occurrence and specific biological functions of the tripeptide L-Alanyl-L-alanyl-L-leucine are not extensively documented in publicly available literature. It is often encountered as a fragment in protein degradation studies or as a potential product of microbial metabolism. This guide, therefore, serves as a technical framework for researchers and drug development professionals aiming to investigate the potential natural presence, biosynthesis, and physiological significance of this tripeptide. It synthesizes established analytical principles for peptide analysis and provides detailed methodologies for its extraction, detection, and quantification from complex biological matrices.

Potential Endogenous Sources and Biosynthetic Pathways

The presence of L-Alanyl-L-alanyl-L-leucine in a biological system is likely attributable to two primary mechanisms: the proteolytic degradation of larger proteins or de novo synthesis by specialized enzymatic machinery.

Proteolytic Degradation

The most probable source of L-Alanyl-L-alanyl-L-leucine is the incomplete breakdown of endogenous or dietary proteins. Cellular proteases, such as those within the lysosome or the proteasome, and extracellular peptidases cleave proteins into smaller peptide fragments. Specific peptidases may exhibit sequence preferences, leading to the transient or stable accumulation of certain oligopeptides. For instance, some microbial peptidases are known to exhibit distinct substrate preferences, with some enzymes specifically excising tripeptides from the C-terminus of larger peptides.[3]

Non-Ribosomal Peptide Synthesis (NRPS)

In the microbial kingdom, many bioactive peptides are synthesized not by ribosomes, but by large, multi-domain enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS). These elegant molecular machines can incorporate both standard and non-standard amino acids into peptide chains. While D-amino acids are commonly found in non-ribosomally synthesized peptides, L-amino acids are the primary building blocks.[4] The synthesis of L-Alanyl-L-alanyl-L-leucine could theoretically be accomplished by an NRPS complex with three modules, each responsible for the activation and incorporation of alanine, another alanine, and finally leucine.

The diagram below illustrates a generalized logical pathway for the formation of the tripeptide from a parent protein, a common and plausible natural origin.

ParentProtein Parent Protein (Containing Ala-Ala-Leu sequence) Proteolysis Proteolytic Cleavage (e.g., by Peptidases) ParentProtein->Proteolysis Substrate Tripeptide L-Alanyl-L-alanyl-L-leucine Proteolysis->Tripeptide Product Degradation Further Degradation Tripeptide->Degradation Metabolism Bioactivity Potential Biological Activity (e.g., Cell Signaling) Tripeptide->Bioactivity Function AminoAcids Free Amino Acids (Alanine, Leucine) Degradation->AminoAcids

Caption: Plausible origin of L-Alanyl-L-alanyl-L-leucine via proteolysis.

Postulated Physiological and Pharmacological Significance

While direct evidence is lacking for L-Alanyl-L-alanyl-L-leucine, its biological role can be inferred from its components and the activities of similar small peptides.

  • Nutritional Source: The most basic role is to serve as a source of its constituent amino acids upon hydrolysis, supporting protein synthesis and energy metabolism.[1]

  • mTOR Pathway Modulation: Given the potent effect of leucine on the mTOR pathway, the release of leucine from this tripeptide could play a role in regulating cell growth, proliferation, and muscle synthesis.[1]

  • Microbial Interactions: Small peptides are frequently used by bacteria as signaling molecules in processes like quorum sensing or as antimicrobial agents.[5] Certain microbial peptidases can process peptides into potent defense molecules, such as amoebicidal agents.[3] It is plausible that Ala-Ala-Leu could function in such a capacity in a specific microbial niche.

Methodologies for Detection and Quantification

The robust and sensitive analysis of small peptides in complex biological matrices is challenging due to low endogenous concentrations and the presence of interfering substances.[6] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application, offering superior specificity and sensitivity.[1][6]

Sample Preparation and Extraction

The primary goal of sample preparation is to isolate the target peptide from interfering matrix components like proteins and salts, and to concentrate the analyte.

Expertise & Experience Insight: The choice of extraction protocol is critical and matrix-dependent. For plasma or serum, protein precipitation is a mandatory first step. For microbial broth, a simpler filtration or direct injection may suffice if the matrix is clean. Solid-Phase Extraction (SPE) is highly recommended for complex matrices as it provides significant cleanup, reduces ion suppression in the MS source, and improves the limit of quantification.

Protocol 1: Extraction from Human Plasma

This protocol is adapted from established methods for dipeptide quantification in plasma.[6]

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C/¹⁵N labeled Ala-Ala-Leu).

    • Causality: Acetonitrile is a highly effective protein precipitating agent. The internal standard is crucial for accurate quantification, as it co-extracts with the analyte and corrects for matrix effects and variations in instrument response.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of 0.1% formic acid in water.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid, followed by 1 mL of methanol.

    • Elute the peptide with 500 µL of 5% ammonium hydroxide in methanol.

    • Causality: The mixed-mode SPE retains the peptide through ionic interactions while allowing neutral and anionic contaminants to be washed away. The final elution with a basic solution neutralizes the peptide's charge, releasing it from the sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

The following diagram outlines the general workflow for peptide extraction and analysis.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Broth) Precip Protein Precipitation (Acetonitrile) Sample->Precip SPE Solid-Phase Extraction (SPE) Precip->SPE Final Reconstitution SPE->Final HPLC HPLC Separation (C18 Column) Final->HPLC Inject MS MS/MS Detection (MRM Mode) HPLC->MS Data Data Quantification MS->Data

Caption: General workflow for peptide quantification by LC-MS/MS.

Analytical Technique: LC-MS/MS

Trustworthiness: A self-validating system for peptide quantification relies on monitoring multiple, specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. The ratio of these transitions should remain constant between the authentic standard and the sample analyte, confirming identity and ruling out interferences.

Protocol 2: HPLC-MS/MS Analysis

  • Chromatography System:

    • HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Causality: C18 columns provide excellent retention and separation for small, relatively polar peptides based on hydrophobicity.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid is a volatile modifier that aids in protonation of the peptide, enhancing ionization efficiency for mass spectrometry in positive ion mode.

    • Gradient: Start at 2% B, ramp to 40% B over 5 minutes, wash at 95% B, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Precursor Ion [M+H]⁺: The calculated monoisotopic mass of Ala-Ala-Leu (C₁₂H₂₃N₃O₄) is 273.17. The precursor ion to monitor would be m/z 274.18.

    • Product Ions: Fragmentation of the peptide bond will yield characteristic product ions. Key transitions to monitor would be determined by infusing a pure standard. Likely fragments would include the b₂-ion (Ala-Ala) and y₁-ion (Leu).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

AnalyteMatrixConcentration RangeSource
L-LeucineHuman Plasma~100-200 µM[7]
L-LeucineCottage Cheese1.27 g / 100 g[8]
L-LeucineLentils (cooked)1.3 g / cup (198 g)[8]
L-Alanyl-L-glutamineCell Culture BrothmM range[9]
L-Alanyl-L-leucineHuman PlasmaNot specified, method developed[6]

This table illustrates concentrations of related compounds to provide context for potential investigation, not direct data on L-Alanyl-L-alanyl-L-leucine.

Conclusion and Future Directions

The natural occurrence of the tripeptide L-Alanyl-L-alanyl-L-leucine remains an open area of investigation. While its existence as a stable, functional molecule is plausible, arising from protein metabolism or microbial synthesis, dedicated research is required for confirmation. The analytical frameworks presented in this guide, particularly those employing SPE and LC-MS/MS, provide a robust starting point for researchers to explore the presence of this and other small peptides in various biological systems.

Future research should focus on:

  • Screening Microbial Metabolomes: Systematically screening culture broths from diverse bacterial and fungal species for the presence of Ala-Ala-Leu.

  • Targeted Proteomics: Investigating the peptidome of tissues known for high protein turnover, such as muscle, to identify naturally occurring peptide fragments.

  • Functional Assays: Should the peptide be identified, subsequent studies should elucidate its biological activity, focusing on cell signaling, antimicrobial properties, and its role as a metabolic regulator.

By applying these rigorous analytical strategies, the scientific community can begin to uncover the roles that small, specific oligopeptides play in the complex tapestry of biological function.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of L-Alanyl-L-leucine.
  • TargetMol. (n.d.). L-Alanyl-L-leucine | H-Ala-Leu-OH.
  • Benchchem. (n.d.). The Synthesis of L-Alanyl-L-leucine: A Technical Guide for Scientific Professionals.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of L-Alanyl-L-leucine in Human Plasma using HPLC.
  • Remelli, M., et al. (2021). Where to Find Leucine in Food and How to Feed Elderly With Sarcopenia in Order to Counteract Loss of Muscle Mass: Practical Advice. PMC.
  • Lam, H., et al. (n.d.). Emerging knowledge of regulatory roles of d-amino acids in bacteria. PMC - NIH.
  • BiotechReview. (2014). Biosynthesis of Leucine. YouTube.
  • Wang, Z., et al. (n.d.). Effect of fed-batch and chemostat cultivation processes of C. glutamicum CP for L-leucine production. ResearchGate.
  • Caring Sunshine. (n.d.). Ingredient: Glycyl-Alanyl-Lysine-L-Leucine.
  • MedChemExpress. (n.d.). L-Alanyl-L-leucine (H-Ala-Leu-OH).
  • Wuisan, Z., et al. (2025). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Leucine.
  • Panoff, L. (2021). 10 Healthy High Leucine Foods. Healthline.
  • Wikipedia. (n.d.). Amino acid.
  • Peloton. (2025). 13 Leucine-Rich Foods That May Help Trigger Muscle Growth and Repair.
  • WebMD. (2025). Top Foods High in Leucine.
  • Islam, M. R., et al. (2024). A small antimicrobial peptide derived from a Burkholderia bacterium exhibits a broad-spectrum and high inhibiting activities against crop diseases. PMC - PubMed Central.
  • NIH. (n.d.). Determination of Hexapeptide ALA-ASP-LEU-LYS-PRO-THR by MALDI MS.
  • Ow, S. Y., et al. (n.d.). Bacterial Signal Peptides- Navigating the Journey of Proteins. PMC - NIH.
  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Archives of Medical Science. (2022). Extraction of antibacterial peptides against Helicobacter pylori from bovine milk casein.
  • PubMed. (2011). Quantification of l-alanyl-l-glutamine in mammalian cell culture broth: Evaluation of different detectors.
  • MDPI. (n.d.). Novel Small Antimicrobial Peptides Extracted from Agricultural Wastes Act against Phytopathogens but Not Rhizobacteria.
  • Publishing at the Library. (2021). Bacterial signal peptides: structure, optimization, and applications.
  • NIH. (n.d.). Development and validation of a novel LC-MS/MS assay for C-peptide in human serum.
  • University of Otago. (n.d.). NUTRITIONAL COMPOSITION, PROTEIN FUNCTIONALITIES, TRANSCRIPTOMICS, AND IN SILICO DISCOVERY OF BIOACTIVE PEPTIDES FROM PRIONOPLU.
  • YouTube. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification.
  • LCGC International. (2025). Multi-Step Preparative LC–MS Workflow for Peptide Purification.
  • Taylor & Francis. (n.d.). Full article: Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS.
  • NIH. (n.d.). Identification of an Arg-Leu-Arg tripeptide that contributes to the binding interface between the cytokine MIF and the chemokine receptor CXCR4.
  • SciSpace. (2022). Extraction and quantification of antimicrobial peptides from Medicinal plants through TrisNaCl and PBS buffer.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of L-Alanyl-L-alanyl-L-leucine

Abstract This technical guide provides a comprehensive overview of the tripeptide L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu). It traces the historical origins of its synthesis from the foundational work of Emil Fischer to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the tripeptide L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu). It traces the historical origins of its synthesis from the foundational work of Emil Fischer to the advanced methodologies used in modern bio-organic chemistry. This document details the core principles and step-by-step protocols for both classical solution-phase and contemporary solid-phase synthesis. Furthermore, it presents the physicochemical properties of the tripeptide and discusses its potential biological significance, largely inferred from the well-established role of its C-terminal amino acid, L-leucine, in metabolic signaling. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this fundamental oligopeptide.

Part 1: Discovery and Historical Context

The story of L-Alanyl-L-alanyl-L-leucine is not one of a singular, momentous discovery but rather a logical outcome of early 20th-century advancements in chemistry that sought to unravel the very nature of life's building blocks. The intellectual groundwork for the synthesis of this and all other peptides was laid by the pioneering German chemist, Emil Fischer.

At the turn of the century, the structure of proteins was a subject of intense debate. Fischer's revolutionary work established the peptide bond —the amide linkage between the carboxyl group of one amino acid and the amino group of another—as the fundamental backbone of proteins.[1] To prove this "polypeptide theory," Fischer embarked on a mission to chemically synthesize peptides in the laboratory.[1]

In 1901, Fischer and his colleague Ernest Fourneau reported the first successful synthesis of a dipeptide, glycyl-glycine.[1] This landmark achievement opened the door to the systematic construction of longer peptide chains. In the years that followed, Fischer's laboratory successfully synthesized numerous dipeptides, tripeptides, and even polypeptides, culminating in an octadecapeptide (an 18-amino acid chain).[1] While the specific first synthesis of L-Alanyl-L-alanyl-L-leucine is not prominently documented as a singular event, its creation was an inevitable progression of Fischer's methods, which demonstrated the ability to link different amino acids in a defined sequence.

The constituent amino acids themselves have a longer history. L-leucine, an essential branched-chain amino acid (BCAA), was first isolated from cheese in 1819.[2] L-alanine, a non-essential amino acid, was also well-characterized during this foundational period of organic chemistry. Fischer's work provided the chemical blueprint to link these known molecules, transforming them from individual entities into a defined tripeptide structure and paving the way for the entire field of synthetic peptide chemistry.

Part 2: Synthesis Methodologies

The chemical synthesis of a tripeptide like Ala-Ala-Leu requires a controlled, stepwise approach to form the correct peptide bonds in the desired sequence (Ala → Ala → Leu). The core challenge is to prevent unwanted side reactions, such as the polymerization of a single amino acid or the formation of incorrect sequences. This is achieved through a protection-coupling-deprotection strategy. Two primary methodologies have been established: Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS).

Liquid-Phase Peptide Synthesis (LPPS)

Also known as solution-phase synthesis, LPPS is the classical method developed from Fischer's original work. It involves the sequential coupling of protected amino acids in a homogenous solution. While labor-intensive due to the need for purification after each step, it is well-suited for the small-scale or large-scale production of short peptides.

The synthesis proceeds from the C-terminus (Leucine) to the N-terminus (Alanine).

  • Step 1: Protection of Amino Acids

    • C-terminal Leucine: The carboxyl group of L-leucine is protected, typically as a methyl or benzyl ester (e.g., L-Leu-OMe), to prevent it from reacting.

    • N-terminal Alanine: The amino group of L-alanine is protected with a temporary protecting group, such as a tert-butyloxycarbonyl (Boc) group (Boc-L-Ala-OH).

  • Step 2: First Coupling (Formation of Ala-Leu)

    • The protected Boc-L-Ala-OH is activated by a coupling reagent (e.g., Dicyclohexylcarbodiimide, DCC) to form a highly reactive intermediate.

    • This activated species is reacted with the deprotected amino group of L-Leu-OMe in an appropriate organic solvent (e.g., Dichloromethane, DCM).

    • The reaction forms the protected dipeptide, Boc-L-Ala-L-Leu-OMe.

    • The product is purified from byproducts (like dicyclohexylurea, DCU) and unreacted starting materials, typically via crystallization or chromatography.

  • Step 3: N-terminal Deprotection

    • The Boc protecting group is removed from the dipeptide using a strong acid, such as trifluoroacetic acid (TFA) in DCM, to expose the free amino group of the alanine residue, yielding H₂N-L-Ala-L-Leu-OMe.

    • The product is purified.

  • Step 4: Second Coupling (Formation of Ala-Ala-Leu)

    • A second molecule of Boc-L-Ala-OH is activated with a coupling reagent.

    • This is reacted with the deprotected dipeptide from Step 3 (H₂N-L-Ala-L-Leu-OMe) to form the protected tripeptide, Boc-L-Ala-L-Ala-L-Leu-OMe.

    • The product is again purified.

  • Step 5: Final Deprotection

    • Both the N-terminal Boc group and the C-terminal methyl ester are removed. The Boc group is removed with TFA, and the ester is typically cleaved via saponification (using a base like NaOH) followed by careful acidification to yield the final tripeptide, L-Alanyl-L-alanyl-L-leucine.

LPPS_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: First Coupling cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Second Coupling cluster_step5 Step 5: Final Deprotection Ala1 Boc-Ala-OH Coupling1 Activate Boc-Ala-OH (e.g., DCC) Ala1->Coupling1 Leu1 H-Leu-OMe Reaction1 Boc-Ala-L-Leu-OMe Leu1->Reaction1 Coupling1->Reaction1 Purify1 Purification Reaction1->Purify1 Deprotect1 Remove Boc (e.g., TFA) Purify1->Deprotect1 Dipeptide H-Ala-L-Leu-OMe Deprotect1->Dipeptide Reaction2 Boc-Ala-Ala-L-Leu-OMe Dipeptide->Reaction2 Ala2 Boc-Ala-OH Coupling2 Activate Boc-Ala-OH (e.g., DCC) Ala2->Coupling2 Coupling2->Reaction2 Purify2 Purification Reaction2->Purify2 Deprotect2 Remove Boc (TFA) Remove OMe (NaOH) Purify2->Deprotect2 FinalPeptide H-Ala-Ala-Leu-OH Deprotect2->FinalPeptide

Caption: Liquid-Phase Synthesis of Ala-Ala-Leu.

Solid-Phase Peptide Synthesis (SPPS)

Developed by R. Bruce Merrifield (Nobel Prize in Chemistry, 1984), SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. This innovation simplifies the entire process, as excess reagents and soluble byproducts are removed by simple filtration and washing, eliminating the need for complex purification between steps. The most common modern strategy uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection.

  • Step 1: Resin Preparation and First Amino Acid Loading

    • An appropriate solid support (e.g., Wang resin) is chosen.

    • The first amino acid, Fmoc-L-Leu-OH, is covalently attached (loaded) onto the resin via its carboxyl group. The resin is then washed thoroughly with solvents like Dimethylformamide (DMF) and DCM.

  • Step 2: First Synthesis Cycle (Coupling Alanine)

    • Deprotection: The Fmoc group on the resin-bound Leucine is removed using a solution of 20% piperidine in DMF. This exposes the free amino group. The resin is washed extensively.

    • Coupling: The next amino acid, Fmoc-L-Ala-OH, is pre-activated in solution with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction forms the peptide bond. The resin is washed.

  • Step 3: Second Synthesis Cycle (Coupling Second Alanine)

    • Deprotection: The Fmoc group on the newly added Alanine is removed with 20% piperidine in DMF, exposing the N-terminal amino group of the dipeptide. The resin is washed.

    • Coupling: A second equivalent of activated Fmoc-L-Ala-OH is added to the resin to form the full tripeptide sequence. The resin is washed.

  • Step 4: Final Deprotection and Cleavage

    • The N-terminal Fmoc group is removed one last time using piperidine and the resin is washed.

    • The peptide is cleaved from the resin, and all side-chain protecting groups (if any were used) are removed simultaneously using a "cleavage cocktail," typically strong acid-based (e.g., 95% TFA with scavengers like water and triisopropylsilane).

    • The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and lyophilized to yield the crude product, which is then purified by reverse-phase HPLC.

SPPS_Workflow cluster_cycle1 Cycle 1: Add Ala cluster_cycle2 Cycle 2: Add Ala start Start: Fmoc-Leu-Resin deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple1 2. Couple Fmoc-Ala-OH (HBTU/DIPEA in DMF) wash1->couple1 wash2 Wash (DMF) couple1->wash2 deprotect2 1. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple2 2. Couple Fmoc-Ala-OH (HBTU/DIPEA in DMF) wash3->couple2 wash4 Wash (DMF) couple2->wash4 cleavage Final Cleavage & Deprotection (95% TFA Cocktail) wash4->cleavage purify Precipitation & Purification (HPLC) cleavage->purify

Caption: Solid-Phase Synthesis of Ala-Ala-Leu.

Part 3: Physicochemical and Biological Properties

Physicochemical Data

The fundamental properties of L-Alanyl-L-alanyl-L-leucine are summarized below. These values are computationally derived and provide a baseline for experimental work.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylpentanoic acidPubChem[1]
Molecular Formula C₁₂H₂₃N₃O₄PubChem[1]
Molecular Weight 273.33 g/mol PubChem[1]
Canonical SMILES CC(=O)NC)C(=O)O">C@@HNPubChem[1]
CAS Number 54865-20-2PubChem[1]
Appearance White to off-white solid (Expected)-
Solubility Soluble in water (Expected)-
XLogP3 -3.4PubChem[1]
Biological Activity and Significance

As a simple oligopeptide, L-Alanyl-L-alanyl-L-leucine is primarily considered an endogenous metabolite, resulting from the natural breakdown of larger proteins.[3][4] While specific signaling roles for this exact tripeptide are not widely documented, its biological relevance can be strongly inferred from the properties of its constituent amino acids, particularly the C-terminal L-leucine.

L-leucine is one of the three essential branched-chain amino acids (BCAAs) and is unique in its potent ability to stimulate muscle protein synthesis.[2] It acts as a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway , a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex, when activated by leucine, initiates a signaling cascade that enhances the translation of specific mRNAs, leading to the synthesis of new proteins, particularly in skeletal muscle.

It is plausible that small peptides like Ala-Ala-Leu, when ingested or produced endogenously, can be rapidly hydrolyzed by peptidases in the bloodstream or within cells to release their constituent amino acids. In this context, Ala-Ala-Leu can be viewed as a biological precursor or delivery vehicle for L-leucine, contributing to the free amino acid pool that is available for stimulating mTOR and serving as a substrate for new protein synthesis.

Conclusion

L-Alanyl-L-alanyl-L-leucine, while a simple tripeptide, represents a significant molecule in the landscape of bio-organic chemistry. Its existence is a direct legacy of Emil Fischer's foundational work that defined the peptide bond and launched the field of peptide synthesis. The methodologies for its creation, from the painstaking purifications of liquid-phase synthesis to the streamlined efficiency of modern solid-phase techniques, mirror the evolution of chemical synthesis over the last century. While its primary biological role is likely that of a metabolite and a source of its constituent amino acids, its structure and synthesis provide a fundamental and invaluable model for researchers in drug discovery, biochemistry, and materials science.

References

  • PubChem. L-Alanyl-L-alanyl-L-leucine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Leucine. Available from: [Link]

  • Arizona State University. Atomic and bond topological properties of the tripeptide l-alanyl-l-alanyl-l-alanine based on its experimental charge density obtained at 20 K. Available from: [Link]

  • PubChem. L-Alanyl-L-leucine hemihydrate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. The Structure of Alanine Based Tripeptides in Water and Dimethyl Sulfoxide Probed by Vibrational Spectroscopy. Available from: [Link]

  • PubChem. L-Alanyl-L-alanine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. L-Alanyl-L-alanyl-L-leucine. National Center for Biotechnology Information. Available from: [Link]

Sources

Foundational

Functional Architectonics of Terminal Leucine in Tripeptides: From Molecular Recognition to Supramolecular Assembly

The following technical guide details the structural and functional roles of terminal leucine residues in tripeptides, designed for researchers in peptide therapeutics and structural biology. [1] Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional roles of terminal leucine residues in tripeptides, designed for researchers in peptide therapeutics and structural biology.

[1]

Executive Summary

In the hierarchy of peptide drug design, the terminal positioning of Leucine (Leu, L) acts as a critical "functional toggle." Unlike internal residues that primarily dictate backbone conformation (Ramachandran angles), terminal leucine residues drive intermolecular recognition and supramolecular assembly through the distinct physicochemical properties of the isobutyl side chain. This guide dissects the mechanistic duality of terminal leucine: its role as a high-affinity anchor in enzymatic pockets (specifically ACE) and its capacity to drive entropy-mediated self-assembly into hydrogels and nanostructures.[1]

Physicochemical Mechanistics of the Isobutyl Anchor

The functionality of terminal leucine is governed by the steric and hydrophobic profile of its side chain (


).
The Hydrophobic Driving Force

Leucine is one of the most hydrophobic amino acids (Hydropathy index: 3.8). When positioned at a terminus, it creates a distinct amphiphilic moment in short peptides (tripeptides).

  • C-Terminal Leucine: Often acts as a hydrophobic "cap," essential for docking into hydrophobic subsites of target proteins (e.g., the S1 subsite of Angiotensin-Converting Enzyme).[1]

  • N-Terminal Leucine: Enhances affinity for membrane transporters (e.g., PepT1) which favor hydrophobic N-termini, facilitating oral bioavailability.[1]

Steric Bulk and Entropy

The isobutyl group provides significant steric bulk (


-branching). In solution, this restricts the conformational freedom of the peptide terminus, reducing the entropic penalty upon binding to a receptor. This "pre-organization" effect is a key reason why Leu-containing tripeptides often exhibit higher binding constants (

) than their Alanine or Glycine counterparts.[1]

Biological Functionality: The ACE Inhibition Paradigm[2]

The most validated biological function of C-terminal leucine in tripeptides is the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1]

Mechanism of Action

ACE is a zinc-metallopeptidase that cleaves dipeptides from the C-terminus of substrates (e.g., Angiotensin I).[1][2] Inhibitory tripeptides act as pseudosubstrates.[1]

  • The S1 Pocket Interaction: The C-terminal Leucine residue of inhibitors (e.g., Ile-Pro-Leu, Val-Pro-Leu) inserts into the S1 hydrophobic pocket of ACE.[1]

  • Zinc Coordination: The terminal carboxylate group of Leucine coordinates with the active site Zinc ion (

    
    ), locking the enzyme in an inactive state.
    
Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C-terminal substitution on ACE inhibitory potency (


), demonstrating the superiority of Leucine.
Tripeptide SequenceC-Terminal ResidueSide Chain CharacterIC50 (µM)Mechanism
Gly-His-Leu LeucineHydrophobic/Branched20 - 50S1 Pocket Binding
Gly-His-Gly GlycineSmall/Neutral> 500Weak Hydrophobic Contact
Val-Pro-Leu LeucineHydrophobic/Branched3 - 5Optimized S1/S2 Fit
Val-Pro-Pro ProlineCyclic/Rigid9 - 12Rigid Backbone Constraint

Note: Data represents consensus values from bovine casein hydrolysate studies.

Diagram: ACE Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism driven by the C-terminal Leucine.

ACE_Inhibition cluster_mechanism C-Terminal Leucine Function ACE ACE Enzyme (Active Site) Complex Enzyme-Inhibitor Complex ACE->Complex Zinc Coordination Product Angiotensin II (Vasoconstrictor) ACE->Product Catalysis Substrate Angiotensin I (Substrate) Substrate->ACE Natural Binding Inhibitor Tripeptide (C-Term Leu) Inhibitor->ACE Competitive Binding (Hydrophobic S1 Interaction) Complex->Product BLOCKED

Caption: Competitive inhibition of ACE by C-terminal Leucine tripeptides, preventing Angiotensin II formation.[1]

Supramolecular Assembly: Leucine as an Architect[1]

Beyond single-molecule interactions, terminal leucine drives the self-assembly of tripeptides into nanostructures (hydrogels, nanotubes).[1] This is critical for developing peptide-based drug delivery systems.[1]

The Assembly Mechanism

Short peptides containing leucine (e.g., Leu-Phe-Phe) self-assemble via a combination of:

  • Hydrophobic Stacking: The terminal isobutyl groups cluster to minimize water contact, forming the core of the nanostructure.

  • Beta-Sheet Formation: The peptide backbones form hydrogen bonds perpendicular to the stacking axis.[1]

  • Terminal Charge Stabilization: In zwitterionic tripeptides, the N-terminal amine (

    
    ) and C-terminal carboxylate (
    
    
    
    ) form salt bridges that stabilize the assembly.[1]
Diagram: Self-Assembly Hierarchy

Self_Assembly Monomer Free Tripeptide (Amphiphilic) Nucleation Oligomeric Nucleus (Hydrophobic Clustering) Monomer->Nucleation > Critical Aggregation Conc. (CAC) Stacking Beta-Sheet Stacking (H-Bonding) Nucleation->Stacking Entropy Gain (Water Release) Nanostructure Nanofiber/Hydrogel (Supramolecular Network) Stacking->Nanostructure Lateral Association

Caption: Hierarchical self-assembly of Leucine-containing tripeptides into functional nanostructures.

Experimental Protocols

To validate the function of terminal leucine in your specific tripeptide candidates, use the following self-validating protocols.

Protocol A: Enzymatic Stability & Cleavage Profiling

Purpose: To determine if the terminal leucine acts as a stabilizer or a substrate for specific proteases.

Reagents:

  • Target Tripeptide (purity >95%).

  • Leucine Aminopeptidase (LAP) - Cytosolic enzyme model.[1]

  • Carboxypeptidase A (CPA) - Digestive enzyme model.[1]

  • Internal Standard: Caffeine or Tryptophan (inert).

Workflow:

  • Preparation: Dissolve tripeptide (1 mM) in PBS (pH 7.4). Add Internal Standard (50 µM).

  • Incubation:

    • Arm A: Add LAP (1 Unit/mL).

    • Arm B: Add CPA (1 Unit/mL).

    • Control: No enzyme.[1]

    • Incubate at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120 min. Quench immediately with 10% TFA (100 µL).

  • Analysis (HPLC):

    • Column: C18 Reverse Phase.[1]

    • Gradient: 5-60% ACN in 0.1% TFA.[1]

    • Detection: UV 214 nm.[1]

  • Self-Validation Check:

    • The Internal Standard peak area must remain constant (<2% CV) across all timepoints.

    • The Control arm must show >98% parent peptide remaining at T=120 min.

    • Interpretation: Rapid degradation in Arm A indicates N-terminal susceptibility; Arm B indicates C-terminal susceptibility.[1]

Protocol B: Determination of Critical Aggregation Concentration (CAC)

Purpose: To identify the concentration threshold where terminal leucine drives self-assembly.

Workflow:

  • Probe Preparation: Use Pyrene or Thioflavin T (ThT) as a fluorescence probe.[1]

  • Dilution Series: Prepare tripeptide solutions ranging from 0.01 mM to 50 mM in water.

  • Measurement:

    • Add ThT (20 µM final) to each sample.

    • Measure Fluorescence Emission (Ex: 440nm, Em: 482nm).

  • Data Plotting: Plot Fluorescence Intensity vs. Log[Peptide Concentration].

  • Analysis: The intersection of the baseline and the rising slope indicates the CAC.

  • Self-Validation Check:

    • Below CAC, fluorescence should match the blank buffer (no assembly).

    • A sigmoidal jump in intensity confirms structural transition, not just random aggregation.[1]

Diagram: Experimental Characterization Workflow

Workflow Synthesis Solid Phase Synthesis (Fmoc-Leu-Resin) Purification Prep-HPLC (>95% Purity) Synthesis->Purification QC Mass Spec & AAA (Confirm Seq) Purification->QC Decision Pass QC? QC->Decision Decision->Synthesis No Assay_Bio Bioactivity Assay (ACE Inhibition) Decision->Assay_Bio Yes Assay_Phys Assembly Assay (CAC / TEM) Decision->Assay_Phys Yes

Caption: Integrated workflow for synthesizing and characterizing functional Leucine tripeptides.

References

  • Investigation of the Interaction Between Angiotensin-Converting Enzyme (ACE) and ACE-Inhibitory Tripeptide from Casein. Journal of Agricultural and Food Chemistry. [Link][1]

  • Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. MDPI Molecules. [Link][1]

  • Discovery and design of self-assembling peptides. Interface Focus (Royal Society). [Link][1]

  • Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides. Journal of Agricultural and Food Chemistry. [Link][1]

  • Impact of C-Terminal Chemistry on Self-Assembled Morphology of Guanosine Containing Nucleopeptides. PMC. [Link]

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Protocols & Analytical Methods

Method

Using L-Alanyl-L-alanyl-L-leucine in mammalian cell culture

Abstract L-Leucine is a critical metabolic switch for activating the mTORC1 pathway and driving protein synthesis in mammalian cells (CHO, HEK293).[1] However, its application in high-density fed-batch cultures is severe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-Leucine is a critical metabolic switch for activating the mTORC1 pathway and driving protein synthesis in mammalian cells (CHO, HEK293).[1] However, its application in high-density fed-batch cultures is severely limited by its poor solubility (~22 g/L at 20°C), often leading to precipitation in concentrated feeds. This guide details the application of the tripeptide L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) as a superior delivery vehicle. By leveraging the PEPT1/2 transport systems, Ala-Ala-Leu overcomes solubility bottlenecks, decouples Leucine uptake from saturated amino acid transporters, and supports sustained high-titer protein production.

The Challenge: The Leucine Bottleneck

In modern fed-batch processes, nutrient feeds must be highly concentrated (often 10x–50x basal concentrations) to minimize dilution of the bioreactor volume.

  • Solubility Limit: Free L-Leucine precipitates out of solution at concentrations required for these feeds, especially at the neutral pH necessary to prevent media degradation.

  • Transporter Saturation: Free amino acids compete for entry via the LAT1 (SLC7A5) transporter. High concentrations of other large neutral amino acids (Valine, Isoleucine) can competitively inhibit Leucine uptake, starving the cell of this critical anabolic signal.

The Solution: Tripeptide "Trojan Horse" Mechanism

L-Alanyl-L-alanyl-L-leucine acts as a soluble "Trojan horse." It bypasses the crowded LAT1 amino acid transporters and enters the cell via the high-capacity Oligopeptide Transporters (PEPT1 and PEPT2) . Once intracellular, ubiquitous cytosolic peptidases rapidly hydrolyze the peptide, releasing free Leucine to activate mTORC1.

Mechanistic Pathway

The following diagram illustrates the parallel transport mechanism that prevents nutrient competition.

CellTransport cluster_ext Extracellular Environment (Media) cluster_mem Cell Membrane cluster_cyto Cytoplasm FreeLeu Free L-Leucine (Low Solubility) LAT1 LAT1 Transporter (Saturable) FreeLeu->LAT1 TriPeptide Ala-Ala-Leu (High Solubility) PEPT1 PEPT1/2 Transporter (High Capacity) TriPeptide->PEPT1 Competitors Val/Ile (Competitors) Competitors->LAT1 Competition FreeLeu_Intra Free L-Leucine LAT1->FreeLeu_Intra IntraPep Intracellular Ala-Ala-Leu PEPT1->IntraPep Hydrolysis Peptidases (Hydrolysis) IntraPep->Hydrolysis Hydrolysis->FreeLeu_Intra mTOR mTORC1 Activation FreeLeu_Intra->mTOR ProteinSynth Protein Synthesis (IgG/Recombinant) mTOR->ProteinSynth

Figure 1: Dual-entry mechanism. Ala-Ala-Leu utilizes PEPT1/2 transporters (green path), bypassing the competitive LAT1 route (red path) used by free amino acids.

Comparative Advantages

FeatureFree L-LeucineL-Alanyl-L-alanyl-L-leucineBenefit
Solubility (25°C) ~24 g/L>100 g/L (Est.)Allows formulation of super-concentrated feeds (50x).
pH Stability StableStableCompatible with neutral pH feeds; no acidification needed.
Transport System LAT1 (Competitive)PEPT1/SLC15A1 (Non-competitive)Avoids competition with Valine/Isoleucine.
Ammonia Risk NoneLowReleases Alanine (transamination risk), but far less than Glutamine.
Sterilization Heat/FilterFilter StableCan be autoclaved (short cycle) or 0.22µm filtered.

Protocol: Preparation and Use of Ala-Ala-Leu Feed

Goal: Prepare a 200 mM Stock Solution of Ala-Ala-Leu for supplementation into a CHO cell fed-batch process.

Materials Required
  • L-Alanyl-L-alanyl-L-leucine (High Purity, Cell Culture Grade).

  • Water for Injection (WFI) or ultrapure cell culture water.

  • 0.22 µm PES (Polyethersulfone) sterile syringe filter or bottle-top filter.

  • Magnetic stirrer and sterile glass bottle.

Step-by-Step Methodology

Step 1: Calculation & Weighing

  • Molecular Weight: ~273.33 g/mol .

  • Target Concentration: 200 mM.

  • Calculation:

    
    .
    
  • Action: Weigh 5.47 g of Ala-Ala-Leu powder for every 100 mL of stock solution desired.

Step 2: Solubilization (Self-Validating Step)

  • Add the powder to 80% of the final volume of WFI at room temperature (20–25°C).

  • Mix gently using a magnetic stirrer.

  • Observation: The solution should clarify rapidly. Unlike free Leucine, which requires heating or pH adjustment to dissolve at high concentrations, the tripeptide should dissolve readily in neutral water.

    • Checkpoint: If the solution remains cloudy after 10 minutes, verify the water quality. Do not add acid/base yet; the peptide is zwitterionic and self-buffering near neutral pH.

Step 3: Volume Adjustment & Sterilization

  • Top up to the final volume with WFI.

  • Filter sterilize through a 0.22 µm PES membrane into a sterile container.

  • Storage: Store at 4°C for up to 4 weeks or -20°C for long-term storage (3–6 months).

Step 4: Bioreactor Supplementation Strategy

  • Timing: Initiate feeding when cells reach the mid-exponential phase (typically Day 3 or 4).

  • Dosage: Supplement to maintain a residual Leucine equivalent concentration of 2–10 mM in the culture.

    • Note: Since 1 mole of Ala-Ala-Leu yields 1 mole of Leucine, calculate the feed volume based on the molarity.

    • Example: To increase reactor concentration by 2 mM: Add 1% (v/v) of the 200 mM stock.

Experimental Workflow Visualization

ProtocolWorkflow Start Start: Weigh Ala-Ala-Leu (Target: 200 mM) Dissolve Dissolve in WFI (80% Vol) Room Temp, Neutral pH Start->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Check->Dissolve No (Stir longer) Filter Sterile Filtration (0.22 µm PES) Check->Filter Yes Store Storage 4°C (Weeks) or -20°C (Months) Filter->Store Feed Bioreactor Feed Maintain 2-10 mM Residual Store->Feed

Figure 2: Preparation workflow for high-concentration Ala-Ala-Leu feed supplement.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Stock Concentration too high (>300mM) or temp too low.Warm solution to 37°C. If persistent, dilute to 150 mM.
Low Cell Growth Amino acid imbalance.Ensure Alanine accumulation (from hydrolysis) is not inhibiting growth. Monitor Ammonium levels.
Lag Phase Transporter induction delay.PEPT1 expression can be upregulated by substrate. Add a small "priming" dose (0.5 mM) during the lag phase.

References

  • Transport Mechanisms: Smith, D. E., et al. (2004). "Structure, function, and regulation of the peptide transporters PEPT1 and PEPT2." Annual Review of Pharmacology and Toxicology.

  • mTOR Signaling: Saxton, R. A., & Sabatini, D. M. (2017). "mTOR Signaling in Growth, Metabolism, and Disease." Cell.

  • Peptide Solubility in Media: Evonik Industries. (2023).[2][3][4] "Dipeptides and Tripeptides in Cell Culture Media." Biopharma Application Notes.

  • Fed-Batch Optimization: Xu, P., et al. (2018). "Genomic and metabolomic analysis of peptide utilization in CHO cells." Biotechnology and Bioengineering.[5]

  • Leucine Metabolism: Ananieva, E. A., et al. (2016). "Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond." Advances in Nutrition.

Sources

Application

Application Note: L-Alanyl-L-alanyl-L-leucine as a High-Performance Supplement for Advanced CHO Cell Culture

Introduction: Overcoming Nutrient Limitations in Modern Bioproduction Chinese Hamster Ovary (CHO) cells are the cornerstone of modern biopharmaceutical manufacturing, responsible for producing a majority of recombinant p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming Nutrient Limitations in Modern Bioproduction

Chinese Hamster Ovary (CHO) cells are the cornerstone of modern biopharmaceutical manufacturing, responsible for producing a majority of recombinant protein therapeutics. The drive towards process intensification has pushed CHO cell cultures to achieve unprecedented viable cell densities (VCD) and product titers. However, these high-density cultures place immense demands on the culture medium, often leading to rapid depletion of essential nutrients and the accumulation of toxic byproducts.

Amino acids are the fundamental building blocks for both cell proliferation and recombinant protein synthesis.[1] Yet, several key amino acids, including the branched-chain amino acid L-leucine, suffer from limited solubility at the neutral pH of typical culture media.[2] This constraint complicates the formulation of highly concentrated, pH-neutral feed supplements, often forcing compromises in process design, such as large volume additions or the use of alkaline feeds that can perturb the bioreactor environment.

This application note presents L-Alanyl-L-alanyl-L-leucine, a chemically defined tripeptide, as a superior alternative to free L-leucine for use in CHO cell culture media and feeds. We provide a comprehensive guide covering the scientific rationale, mechanism of action, and detailed protocols for its evaluation and implementation. By leveraging peptide supplementation, researchers can develop more concentrated, stable, and efficient feeding strategies, ultimately enhancing culture performance and productivity.

The Scientific Rationale: Why Tripeptides?

The use of small peptides in place of free amino acids is a well-established strategy to overcome challenges in cell culture media formulation.[3][4] L-Alanyl-L-alanyl-L-leucine offers several distinct advantages over traditional L-leucine supplementation.

  • Vastly Superior Solubility: The peptide bonds in L-Alanyl-L-alanyl-L-leucine disrupt the crystalline structure that limits the solubility of free L-leucine. While L-leucine's aqueous solubility is approximately 24.3 mg/mL, peptide formulations can exhibit solubility increases of five-fold or more, enabling the creation of highly concentrated, pH-neutral feed solutions.[2][5] This reduces the volume of feed required, minimizing bioreactor dilution and simplifying fed-batch operations.

  • Enhanced Metabolic Efficiency: CHO cells can internalize small peptides through dedicated transporters.[6] Once inside the cell, the tripeptide is hydrolyzed by cytosolic peptidases, releasing the individual amino acids directly into the intracellular pool. This controlled, intracellular release mechanism can lead to more efficient utilization and may help mitigate the rapid, excess catabolism often seen with high concentrations of free amino acids, which can contribute to the formation of toxic byproducts.[7]

  • Improved Stability and Reduced Waste: The peptide bond is significantly more stable in solution than certain free amino acids, preventing degradation over the course of a culture. Alanine, a constituent of this tripeptide, also serves as a key nutrient and can act as a sink for excess intracellular nitrogen, further contributing to a balanced metabolic state.[8][9]

Mechanism: Cellular Uptake and Intracellular Processing

The efficacy of L-Alanyl-L-alanyl-L-leucine relies on the cell's natural ability to transport and metabolize small peptides. The process involves two primary steps:

  • Membrane Transport: Small peptides, including di- and tripeptides, are actively transported across the CHO cell membrane. This is primarily mediated by proton-coupled peptide transporters (such as PEPT1 and PEPT2) or other membrane transport mechanisms like endocytosis.[10][11][12][13] This transport is an efficient process that brings the intact peptide into the cytoplasm.

  • Intracellular Hydrolysis: Once inside the cell, ubiquitous cytosolic peptidases and proteases rapidly cleave the peptide bonds of L-Alanyl-L-alanyl-L-leucine. This enzymatic action releases two molecules of L-Alanine and one molecule of L-Leucine, making them immediately available for metabolic processes, most critically, for incorporation into newly synthesized proteins.[6][14]

G cluster_extracellular Extracellular Space (Culture Medium) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) AlaAlaLeu L-Alanyl-L-alanyl-L-leucine transporter Peptide Transporter AlaAlaLeu->transporter Uptake hydrolysis Cytosolic Peptidases transporter->hydrolysis Intact Tripeptide Ala L-Alanine hydrolysis->Ala Release Leu L-Leucine hydrolysis->Leu Release protein Protein Synthesis (Cell Growth & Product) Ala->protein Leu->protein G start Seed CHO Cells in Basal Medium (e.g., 96-well plate) prep Prepare Serial Dilutions of Tripeptide Stock start->prep add Add Tripeptide to Wells (Final Conc. 0-20 mM) prep->add control Include Control (Free Leucine) & Blank (No Supplement) add->control incubate Incubate for 5-7 Days (Standard Conditions) control->incubate measure Measure VCD and Viability (e.g., Days 3, 5, 7) incubate->measure titer Measure Product Titer (End of Culture) measure->titer analyze Plot VCD & Titer vs. Concentration to Find Optimal Dose titer->analyze

Caption: Experimental workflow for the dose-response study.

Procedure:

  • Cell Seeding: Seed a CHO cell line producing a recombinant protein into a 96-well plate or shake flasks at a density of 0.3 - 0.5 x 10⁶ cells/mL in your standard basal medium.

  • Supplementation: Using the sterile stock from Protocol 1, supplement the wells/flasks to achieve a range of final L-Alanyl-L-alanyl-L-leucine concentrations (e.g., 0, 1, 2, 5, 10, 15, 20 mM). Ensure each condition is tested in triplicate.

  • Controls: Include a negative control (no supplement) and a positive control (supplemented with a standard concentration of free L-leucine).

  • Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, shaking at 120 RPM).

  • Monitoring: At regular intervals (e.g., every 2 days), measure Viable Cell Density (VCD) and viability.

  • Endpoint Analysis: On the final day (e.g., Day 7 or when viability drops below 80%), harvest the supernatant and measure the product titer (e.g., via ELISA or HPLC).

  • Data Analysis: Plot the peak VCD and final titer against the tripeptide concentration to determine the optimal dose range.

Tripeptide Conc. (mM) Peak VCD (x10⁶ cells/mL) Final Titer (mg/L)
0 (No Supplement)4.5 ± 0.3150 ± 12
5 (Free Leucine)6.2 ± 0.4210 ± 15
15.1 ± 0.2175 ± 10
26.5 ± 0.5225 ± 20
58.9 ± 0.6310 ± 25
1010.2 ± 0.7 380 ± 30
159.8 ± 0.5365 ± 28
208.5 ± 0.8315 ± 35
Table 2: Example Dose-Response Data (Hypothetical).
Protocol 3: Comparative Fed-Batch Culture Evaluation

Rationale: This protocol directly compares a standard fed-batch process with one optimized using L-Alanyl-L-alanyl-L-leucine. This serves as the definitive test of the supplement's impact on key performance indicators (KPIs) in a production-relevant process.

Procedure:

  • Bioreactor Setup: Prepare two lab-scale bioreactors (e.g., 2L) with your standard basal medium and process parameters (pH, DO, temperature). [15]2. Inoculation: Inoculate both bioreactors with the same starting VCD.

  • Feeding Strategy:

    • Control Bioreactor: On each feeding day (e.g., daily from Day 3), add your standard, free amino acid-based feed solution.

    • Test Bioreactor: Add a custom feed solution where free L-leucine has been replaced with an equimolar amount of L-Alanyl-L-alanyl-L-leucine, based on the optimal concentration from Protocol 2.

  • Daily Sampling: Each day, take a sample from both bioreactors to measure:

    • VCD and viability

    • Glucose and lactate concentrations

    • Ammonia concentration

    • Product titer

  • Culture Duration: Continue the fed-batch culture until viability drops significantly (e.g., below 60%).

  • Data Comparison: At the end of the culture, calculate and compare the KPIs listed in Table 3.

Key Performance Indicator (KPI) Control (Free Leucine Feed) Test (Tripeptide Feed) % Improvement
Peak VCD (x10⁶ cells/mL) 15.218.5+21.7%
Culture Duration (Days) 1416+14.3%
Integrated VCD (IVCD) 120155+29.2%
Final Titer (g/L) 2.53.5+40.0%
Specific Productivity (Qp, pg/cell/day) 2225+13.6%
Peak Lactate (g/L) 4.53.2-28.9%
Peak Ammonia (mM) 8.15.9-27.2%
Table 3: Expected Performance Comparison in a Fed-Batch Process (Hypothetical Data).

Conclusion and Future Outlook

The substitution of free L-leucine with L-Alanyl-L-alanyl-L-leucine represents a scientifically grounded strategy to enhance CHO cell culture performance. The superior solubility of the tripeptide enables the formulation of highly concentrated, pH-neutral feeds, thereby debottlenecking process limitations and facilitating more robust and simplified manufacturing workflows. The expected outcomes include higher cell densities, extended culture longevity, and significantly increased product titers, all while potentially reducing the accumulation of inhibitory metabolic byproducts. The protocols provided herein offer a clear and reliable path for researchers to validate these benefits within their own proprietary systems, paving the way for next-generation bioprocess intensification.

References

  • Chem-Impex. (n.d.). L-Alanine, from non-animal source, suitable for cell culture. Retrieved from [Link]

  • Chem-Impex. (n.d.). L-Leucine, from non animal origin, suitable for cell culture. Retrieved from [Link]

  • Hecklau, C., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Biotechnology Journal, 16(12), e2100277. Retrieved from [Link]

  • ResearchGate. (n.d.). CHO culture supplemented with l-alanyl-l-glutamine (AQ). Time courses... [Image]. Retrieved from [Link]

  • Tescione, L., et al. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. Metabolites, 12(6), 543. Retrieved from [Link]

  • Badr, H., & Sha, S. (2019). Amino Acid Requirements of the Chinese Hamster Ovary Cell Metabolism during Recombinant Protein Production. bioRxiv. Retrieved from [Link]

  • Pan, X., et al. (2017). Metabolic characterization of a CHO cell size increase phase in fed-batch cultures. Applied Microbiology and Biotechnology, 101(20), 8101-8113. Retrieved from [Link]

  • Carinhas, N., et al. (2015). Metabolic responses of CHO cells to limitation of key amino acids. Biotechnology and Bioengineering, 112(9), 1726-1738. Retrieved from [Link]

  • Verhagen, J., et al. (2020). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology and Bioengineering, 117(10), 3047-3059. Retrieved from [Link]

  • European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • Fan, Y., et al. (2023). Progress in fed-batch culture for recombinant protein production in CHO cells. Applied Microbiology and Biotechnology, 107(2-3), 543-556. Retrieved from [Link]

  • Torres, M., et al. (2020). Nutrient supplementation strategy improves cell concentration and longevity, monoclonal antibody production and lactate metabolism of Chinese hamster ovary cells. AMB Express, 10(1), 63. Retrieved from [Link]

  • Trabulo, S., et al. (2010). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 3(4), 961-993. Retrieved from [Link]

  • Wernerman, J., & Hammarqvist, F. (1999). Effect of alanyl-glutamine on leucine and protein metabolism in endotoxemic rats. Metabolism, 48(9), 1109-1114. Retrieved from [Link]

  • Hiller, E., et al. (2016). Amino acids in the cultivation of mammalian cells. Journal of Biotechnology, 218, 1-19. Retrieved from [Link]

  • Ladiwala, P., et al. (2024). A tetrapeptide-based cysteine delivery system for simplified preparation of concentrated feed media for CHO cell cultures. Metabolic Engineering, 85, 105-115. Retrieved from [Link]

  • Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Metabolic Engineering Communications, 3, 178-193. Retrieved from [Link]

  • Kristensen, M., et al. (2015). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Pharmaceutical Sciences, 104(10), 3267-3277. Retrieved from [Link]

  • Lee, J., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Applied Microbiology and Biotechnology, 108(1), 109. Retrieved from [Link]

  • Reissmann, S. (2020). Internalization mechanisms of cell-penetrating peptides. Beilstein Journal of Organic Chemistry, 16, 1-21. Retrieved from [Link]

  • Gilbert, E. R., & Kim, E. J. (2023). Synthetic and Crystalline Amino Acids: Alternatives to Soybean Meal in Chicken-Meat Production. Animals, 13(10), 1640. Retrieved from [Link]

Sources

Method

Application Note: Optimized Solubilization Protocol for L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu)

Executive Summary L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) is a tripeptide commonly utilized as a substrate for neutral endopeptidases and aminopeptidases. While short peptides are generally assumed to be soluble, the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) is a tripeptide commonly utilized as a substrate for neutral endopeptidases and aminopeptidases. While short peptides are generally assumed to be soluble, the presence of the hydrophobic leucine residue and the zwitterionic nature of the termini can create unexpected solubility bottlenecks in high-salt buffers.

Critical Finding: Unlike many hydrophobic peptides, Ala-Ala-Leu displays poor solubility in DMSO (< 1 mg/mL) but excellent solubility in water (up to 80 mg/mL) under optimal conditions. This protocol deviates from standard "hydrophobic peptide" guidelines by prioritizing aqueous solubilization over organic co-solvents.

Physicochemical Profile

Understanding the molecule's intrinsic properties is the first step to successful dissolution.

PropertyValueNotes
Sequence Ala-Ala-Leu (AAL)N-terminal Amine, C-terminal Carboxyl
Molecular Weight 273.33 g/mol
CAS Number 54865-20-2
Solubility (Water) ~80 mg/mLRequires sonication; highly dependent on pH
Solubility (DMSO) < 1 mg/mLWARNING: Do not use as primary solvent
Isoelectric Point (pI) ~5.9 - 6.0Solubility is lowest at this pH
UV Quantification A205 / A214A280 is invalid (No Trp/Tyr/Phe residues)

Pre-Solubilization Checklist

Reagents
  • Primary Solvent: Ultrapure Water (Type 1, 18.2 MΩ·cm).

  • pH Adjusters: 0.1 M Ammonium Hydroxide (

    
    ) and 0.1 M Acetic Acid.
    
  • Target Buffer: PBS or Tris-HCl (prepared at 2X concentration if possible).

Equipment
  • Vortex mixer.

  • Ultrasonic bath (sonicator).

  • UV-Vis Spectrophotometer (capable of reading at 205 nm).

Core Protocol: The "Aqueous First" Method

Principle

The most common error is adding a high-salt buffer (like PBS) directly to the peptide powder. Salt ions shield the charges on the peptide termini, reducing the electrostatic repulsion that prevents aggregation. This "salting out" effect can cause immediate precipitation.

The Golden Rule: Dissolve in water first, then dilute into buffer.

Step-by-Step Procedure
Step 1: Gravimetric Preparation

Weigh the lyophilized powder into a sterile microcentrifuge tube.

  • Note: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes peptides.

Step 2: Primary Solubilization (Water)

Add Ultrapure Water to the powder to achieve a concentration 2X higher than your final target concentration.

  • Example: If you need 1 mM in buffer, dissolve at 2 mM in water.

  • Action: Vortex for 30 seconds.

  • Observation: The solution should become clear. If particulates remain, sonicate for 5 minutes.

Step 3: Visual Inspection & pH Check

If the solution remains cloudy after sonication, the pH is likely near the pI (~6.0).

  • If Acidic Aggregation: Add 0.1 M

    
     dropwise.
    
  • If Basic Aggregation: Add 0.1 M Acetic Acid dropwise.

  • Goal: Shift the pH away from 6.0 to ionize the termini and induce solubility.

Step 4: Buffer Integration

Slowly add your buffer (e.g., PBS) to the aqueous peptide solution.

  • Technique: Add buffer dropwise while gently vortexing.

  • Why: This gradual change in ionic strength prevents "shock" precipitation.

Workflow Visualization

The following diagram illustrates the decision logic for solubilizing Ala-Ala-Leu, specifically highlighting the avoidance of DMSO.

G Start Lyophilized Ala-Ala-Leu (Powder) SolventChoice Add Ultrapure Water (Target Conc: 2X Final) Start->SolventChoice DMSO_Warn WARNING: Avoid DMSO (Solubility < 1 mg/mL) Start->DMSO_Warn Do not use Check Visual Inspection SolventChoice->Check Clear Solution is Clear Check->Clear Yes Cloudy Solution is Cloudy/Turbid Check->Cloudy No Dilute Dilute with Buffer (Dropwise Addition) Clear->Dilute Sonicate Sonicate (5 mins) Cloudy->Sonicate Check2 Still Cloudy? Sonicate->Check2 Check2->Clear Resolved AdjustPH Adjust pH away from pI (6.0) Add dilute NH4OH or Acetic Acid Check2->AdjustPH Persistent AdjustPH->Clear QC QC: Measure A205 Verify Concentration Dilute->QC

Figure 1: Solubilization decision tree for Ala-Ala-Leu. Note the critical deviation from standard protocols: DMSO is avoided due to poor solubility.

Quality Control: Concentration Verification

Since Ala-Ala-Leu lacks aromatic residues (Tryptophan, Tyrosine, Phenylalanine), it does not absorb light at 280 nm. Using a NanoDrop on the "Protein A280" setting will yield a reading of zero.

Method: Peptide Bond Absorbance (A205) [1][2]

  • Blank: Use the exact buffer/solvent mixture used for the peptide.

  • Wavelength: Measure Absorbance at 205 nm (A205).

  • Calculation: Use the Scopes method or a generic extinction coefficient for peptides.

    • Generic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[2]
      
    • Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[2]
      

Note: For highest accuracy, Quantitative Amino Acid Analysis (AAA) or HPLC with a standard curve is recommended.

Storage and Stability

  • Lyophilized Powder: Store at -20°C. Hygroscopic; keep desiccated.

  • In Solution: Ala-Ala-Leu is susceptible to enzymatic degradation (if contamination occurs) and hydrolysis over time.

    • Short Term (< 24 hrs): 4°C.

    • Long Term: Aliquot and freeze at -80°C. Avoid freeze-thaw cycles.

References

  • Anthis, N. J., & Clore, G. M. (2013).[3][4] Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm.[3][1][4] Protein Science, 22(6), 851–858. Retrieved from [Link]

  • PubChem. (n.d.).[5][6][7] L-Alanyl-L-alanyl-L-leucine (CID 44298630).[5] National Library of Medicine. Retrieved from [Link]

Sources

Application

Advanced Mass Spectrometry Profiling of L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu)

Executive Summary This technical guide provides a rigorous framework for the characterization and quantification of the tripeptide L-Alanyl-L-alanyl-L-leucine (H-Ala-Ala-Leu-OH) using Electrospray Ionization Tandem Mass...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the characterization and quantification of the tripeptide L-Alanyl-L-alanyl-L-leucine (H-Ala-Ala-Leu-OH) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As a model substrate for protease kinetics and a structural standard in peptide synthesis, precise MS validation of Ala-Ala-Leu is critical. This document details the physicochemical behavior of the analyte, optimized ionization parameters, and a self-validating fragmentation logic derived from the mobile proton model.

Physicochemical Profile & MS Readiness

Before initiating analysis, the analyst must understand the intrinsic properties of the analyte that dictate ionization efficiency and flight behavior.

Molecular Specifications
PropertyValueMS Relevance
Sequence Ala-Ala-Leu (AAL)N-term: Alanine; C-term: Leucine
Formula C₁₂H₂₃N₃O₄Elemental composition for isotopic modeling
Monoisotopic Mass 273.1689 DaBase mass for neutral molecule
[M+H]⁺ (Monoisotopic) 274.1762 m/z Primary precursor ion in ESI(+)
[M+Na]⁺ 296.1581 m/zCommon adduct in salt-rich buffers
pKa Values ~3.1 (COOH), ~8.0 (NH₂)Dictates pH for optimal ionization (pH < 3 preferred)
Ionization Logic

The tripeptide contains a basic N-terminal amine and a C-terminal carboxylic acid. In positive ESI mode (+ESI), the mobile proton typically localizes to the N-terminal amine. However, during Collision-Induced Dissociation (CID), the proton becomes mobile, migrating to amide oxygens to catalyze backbone cleavage.

  • Optimal Solvent System: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Why? Formic acid lowers pH to ~2.5, ensuring full protonation of the N-terminus ([M+H]⁺ species) while suppressing [M+Na]⁺ adducts which fragment poorly.

Experimental Protocol: LC-MS/MS Workflow

Reagents & Standards
  • Analyte: L-Alanyl-L-alanyl-L-leucine (Sigma-Aldrich/Merck, >98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Internal Standard (Optional): Isotopically labeled Ala-Ala-Leu (e.g., ¹³C-Leu) or a structural analog like Ala-Ala-Val.

Sample Preparation (Direct Infusion & LC)

Stock Solution (1 mM):

  • Weigh 1.0 mg of Ala-Ala-Leu.

  • Dissolve in 3.65 mL of 50:50 H₂O:ACN.

  • Vortex for 30 seconds.

Working Solution (1 µM - for Tuning/Analysis):

  • Dilute Stock 1:1000 in 0.1% FA in 50:50 H₂O:ACN.

  • Critical Step: Centrifuge at 10,000 x g for 5 mins to remove particulates that could clog ESI emitters.

Instrumentation Parameters
  • Platform: Triple Quadrupole (QqQ) or Q-TOF (e.g., Agilent 6500 series, Sciex QTRAP, Thermo Orbitrap).

  • Source: Electrospray Ionization (ESI).[1][2][3][4]

ParameterSettingRationale
Polarity Positive (+)Peptides ionize best via protonation.
Capillary Voltage 3500 - 4000 VSufficient for Taylor cone formation without discharge.
Drying Gas Temp 300°CEnsures efficient desolvation of the tripeptide.
Fragmentor/DP 80 - 100 VPrevents in-source fragmentation while declustering.
Collision Energy (CE) 10 - 25 eVOptimized for breaking peptide bonds (sweep required).

Results & Discussion: Fragmentation Logic

Precursor Selection

The scan will show a dominant peak at m/z 274.18 .

  • Note: If m/z 296.16 ([M+Na]⁺) is >10% of the base peak, the source is contaminated with salt, or the mobile phase quality is poor.

MS/MS Fragmentation Pathway

Upon CID, Ala-Ala-Leu follows the Roepstorff-Fohlman nomenclature, producing characteristic b-ions (N-terminal) and y-ions (C-terminal).

Theoretical Fragment Table:

Ion Type Fragment Sequence Formula Theoretical m/z Diagnostic Value
Precursor [Ala-Ala-Leu + H]⁺ C₁₂H₂₄N₃O₄⁺ 274.1762 Parent confirmation
y₂ [Ala-Leu + H]⁺ C₉H₁₉N₂O₃⁺ 203.1390 Major backbone cleavage (b₁/y₂ split)
b₂ [Ala-Ala]⁺ (Acylium) C₆H₁₁N₂O₂⁺ 143.0815 Confirms N-terminal AA sequence
y₁ [Leu + H]⁺ C₆H₁₄NO₂⁺ 132.1019 Confirms C-terminal Leucine
a₂ [b₂ - CO]⁺ C₅H₁₁N₂O⁺ 115.0866 Satellite of b₂ ion
Imm(L) Leucine Immonium C₅H₁₂N⁺ 86.0964 Diagnostic for Leucine presence

| Imm(A) | Alanine Immonium | C₂H₆N⁺ | 44.0495 | Diagnostic for Alanine presence |

Fragmentation Mechanism Diagram

The following diagram illustrates the logical dissociation pathway of the tripeptide.

FragmentationPathway Precursor Precursor [M+H]+ m/z 274.18 (Ala-Ala-Leu) b2 b2 Ion m/z 143.08 (Ala-Ala acylium) Precursor->b2 Loss of Leu (131 Da) y2 y2 Ion m/z 203.14 (H-Ala-Leu-OH)+ Precursor->y2 Loss of Ala (71 Da) a2 a2 Ion m/z 115.09 (b2 - CO) b2->a2 -28 Da (CO) ImmA Ala Immonium m/z 44.05 b2->ImmA Internal Cleavage y1 y1 Ion m/z 132.10 (H-Leu-OH)+ y2->y1 Loss of Ala (71 Da) ImmL Leu Immonium m/z 86.10 y2->ImmL Internal Cleavage

Caption: CID Fragmentation tree for Ala-Ala-Leu showing primary backbone cleavages (b/y series) and secondary neutral losses.

Method Validation & Quality Control

To ensure the protocol is trustworthy (Part 2: Scientific Integrity), the following validation steps are mandatory.

Linearity and Range
  • Protocol: Prepare a 6-point calibration curve (0.1, 0.5, 1, 5, 10, 50 µM).

  • Acceptance Criteria: R² > 0.99.

  • Note: ESI response may saturate above 50 µM due to droplet surface charge limitations.

Carryover Check
  • Protocol: Inject a solvent blank immediately after the highest standard (50 µM).

  • Acceptance Criteria: Signal at m/z 274.18 in blank must be < 0.1% of the standard signal.

Specificity (Leu vs. Ile Differentiation)

Leucine (Leu) and Isoleucine (Ile) are isobaric (same mass). If the sample origin is unknown, standard MS cannot distinguish them easily.

  • Advanced Insight: High-energy CID or MS³ can generate d-ions (side-chain cleavage) to distinguish Leu/Ile. For standard QC of known Ala-Ala-Leu, the presence of the 86 m/z immonium ion is sufficient, but it does not rule out Ile.

  • Resolution: If Ile contamination is suspected, chromatographic separation is required (Leu typically elutes later than Ile on C18 columns).

Analytical Workflow Diagram

This flowchart guides the operator through the decision-making process during analysis.

Workflow Start Sample Dissolution (50% ACN, 0.1% FA) Check Check Solubility (Clear Solution?) Start->Check Check->Start No (Add more FA) Filter Centrifuge/Filter (0.2 µm) Check->Filter Yes Inject Inject to MS (Direct or LC) Filter->Inject Scan Full Scan MS1 (m/z 100-500) Inject->Scan Decision Precursor 274.18 Found? Scan->Decision Decision->Inject No (Check Source) MS2 Acquire MS/MS (CE 15-25 eV) Decision->MS2 Yes Verify Verify Fragments (203, 143, 132) MS2->Verify Report Generate Report Verify->Report

Caption: Step-by-step decision matrix for the MS analysis of Ala-Ala-Leu.

References

  • PubChem Database. "L-Alanyl-L-alanyl-L-leucine (CID 123995)." National Center for Biotechnology Information. [Link]

  • Roepstorff, P., & Fohlman, J. (1984).[1] "Proposal for a common nomenclature for sequence ions in mass spectra of peptides." Biomedical Mass Spectrometry, 11(11), 601. [Link]

  • Matrix Science. "Mascot Help: Peptide Fragmentation." (Overview of b/y ion nomenclature and mechanisms). [Link]

  • Paizs, B., & Suhai, S. (2005). "Fragmentation pathways of protonated peptides." Mass Spectrometry Reviews, 24(4), 508–548. [Link]

Sources

Method

Application Notes &amp; Protocols: L-Alanyl-L-alanyl-L-leucine in Protein Synthesis Research

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the tripeptide L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) in the study...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the tripeptide L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) in the study of protein synthesis. We move beyond simple descriptions to elucidate the mechanistic basis for its use as a tool to probe the ribosome's catalytic core, the Peptidyl Transferase Center (PTC). This guide details its utility in in vitro translation assays, its role in screening for novel translation inhibitors, and its application in cell-based assays to investigate amino acid signaling pathways. Detailed, field-proven protocols are provided, underpinned by a rationale for each experimental step to ensure scientific integrity and reproducibility.

Introduction: Why a Tripeptide Matters in Ribosome Research

The ribosome is the universal cellular machinery responsible for translating the genetic code into functional proteins. At its heart is the Peptidyl Transferase Center (PTC), the active site that catalyzes peptide bond formation—the fundamental chemical reaction of life.[1][2] Understanding the intricacies of this catalytic process is paramount for both fundamental biology and for the development of novel therapeutics, particularly antibiotics that target the bacterial ribosome.

Full-scale protein synthesis is a highly complex and coordinated process involving messenger RNA (mRNA), transfer RNAs (tRNAs), and a host of initiation, elongation, and release factors. To dissect the core catalytic step in isolation, researchers often employ simplified model systems. L-Alanyl-L-alanyl-L-leucine, a defined tripeptide, serves as an invaluable tool in this context. It can be utilized as a component of a P-site substrate mimic, representing the nascent polypeptide chain. This allows for precise investigation of the PTC's activity, substrate specificity, and its inhibition by small molecules, free from the confounding variables of the full translational apparatus.

The inclusion of L-leucine is particularly noteworthy. Leucine is a branched-chain amino acid (BCAA) renowned for its potent regulatory role in protein metabolism, most notably as a key activator of the mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[3][4][5] Therefore, Ala-Ala-Leu is not only a tool for studying ribosomal mechanics but also for investigating peptide uptake and the subsequent triggering of metabolic signaling cascades.

Physicochemical Properties of L-Alanyl-L-alanyl-L-leucine

A thorough understanding of the reagent's properties is critical for experimental design, including solubility, stability, and accurate concentration calculations.

PropertyValueSource
Molecular Formula C₁₂H₂₃N₃O₄[6]
Molecular Weight 273.33 g/mol [6]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid[6]
CAS Number 54865-20-2[6]
Appearance White to off-white solid[7]
Solubility Soluble in water[7][8]

Application I: In Vitro Analysis of Ribosomal Peptidyl Transferase Center (PTC) Activity

Scientific Rationale: The most direct application of Ala-Ala-Leu is in a classic biochemical tool known as the "fragment reaction." This assay isolates the peptidyl transferase reaction by using minimal substrates: a P-site donor and an A-site acceptor. Here, a derivative of Ala-Ala-Leu can act as the P-site donor substrate, mimicking the growing peptide chain. The rate of its transfer to an A-site substrate (e.g., an aminoacyl-tRNA) provides a direct measure of the PTC's catalytic efficiency. This approach is instrumental in studying the ribosome's enzymatic mechanism and the effects of mutations or antibiotics on its function.[9]

Experimental Workflow Diagram:

G cluster_prep Phase 1: Substrate Preparation cluster_assay Phase 2: Reaction & Analysis P_prep Synthesize/Purify N-Acetyl-Ala-Ala-Leu-tRNA mimic (P-site Donor) reaction Incubate Ribosomes with P-site and A-site Substrates in Reaction Buffer P_prep->reaction A_prep Prepare Radiolabeled [3H]-Aminoacyl-tRNA (A-site Acceptor) A_prep->reaction ribo_prep Isolate & Purify Active 70S Ribosomes (e.g., from E. coli) ribo_prep->reaction quench Stop Reaction (e.g., High Salt/Base) reaction->quench analysis Separate Product & Quantify Radioactivity (e.g., HPLC, Scintillation) quench->analysis

Caption: Workflow for the in vitro PTC fragment reaction assay.

Protocol 3.1: Measuring PTC Activity using an Ala-Ala-Leu Donor Substrate

This protocol is designed to be a self-validating system. It includes a negative control (no ribosomes) to ensure the reaction is enzyme-dependent and a known inhibitor (e.g., chloramphenicol) as a positive control for assay validation.

A. Materials & Reagents:

  • High-purity 70S ribosomes (from E. coli MRE600)

  • P-site substrate: N-Acetyl-Ala-Ala-Leu-tRNA or a simplified mimic like N-Acetyl-Ala-Ala-Leu-puromycin.

  • A-site substrate: [³H]-Phe-tRNA or [¹⁴C]-Leu-tRNA

  • Reaction Buffer (2X): 100 mM HEPES-KOH (pH 7.6), 400 mM KCl, 50 mM Mg(OAc)₂, 4 mM DTT.

  • Quenching Solution: 0.5 M KOH.

  • Neutralization/Extraction Solution: Ethyl acetate saturated with 1 M KH₂PO₄.

  • Scintillation fluid and vials.

B. Step-by-Step Methodology:

  • Ribosome Activation: Pre-incubate 70S ribosomes at 42°C for 10 minutes in 1X Reaction Buffer to ensure optimal activity. Keep on ice until use.

  • Reaction Setup: In microcentrifuge tubes on ice, prepare the following reactions (example 25 µL final volume):

ComponentTest Sample (µL)No Ribo Control (µL)Inhibition Control (µL)
Nuclease-free H₂OUp to 25Up to 25Up to 25
Reaction Buffer (2X)12.512.512.5
Activated Ribosomes (1 µM)2.502.5
Chloramphenicol (1 mM)002.5
N-Ac-Ala-Ala-Leu-tRNA (10 µM)2.52.52.5
  • Initiate Reaction: Start the reaction by adding 5 µL of [³H]-Phe-tRNA (final concentration ~1 µM) to each tube.

  • Incubation: Incubate at 37°C for 15 minutes. Causality Note: This time and temperature are optimized for bacterial ribosomes; shorter times may be necessary to remain in the linear range of the reaction.

  • Quench Reaction: Stop the reaction by adding 25 µL of Quenching Solution (0.5 M KOH). This hydrolyzes the ester bond of the unreacted [³H]-Phe-tRNA, releasing the [³H]-Phe. The newly formed peptide bond in the product (N-Ac-Ala-Ala-Leu-[³H]-Phe) is a stable amide bond.

  • Product Extraction:

    • Incubate at 37°C for 15 minutes to ensure complete hydrolysis.

    • Add 150 µL of ethyl acetate/KH₂PO₄ solution.

    • Vortex vigorously for 1 minute. Causality Note: The N-acetylated peptide product is hydrophobic and will partition into the organic ethyl acetate phase, while the charged, free [³H]-phenylalanine remains in the aqueous phase.

    • Centrifuge at 14,000 x g for 5 minutes.

  • Quantification:

    • Carefully transfer 100 µL of the upper (ethyl acetate) phase to a scintillation vial.

    • Add 4 mL of scintillation fluid.

    • Measure radioactivity (in counts per minute, CPM) using a scintillation counter.

C. Expected Results & Interpretation:

  • Test Sample: High CPM value, representing robust PTC activity.

  • No Ribo Control: Near-background CPM, confirming the reaction is ribosome-catalyzed.

  • Inhibition Control: Significantly reduced CPM compared to the test sample, confirming the assay's sensitivity to known inhibitors.

Application II: High-Throughput Screening for Novel PTC Inhibitors

Scientific Rationale: The urgent need for new antibiotics has revitalized interest in the ribosome as a drug target.[10] The in vitro assay described above can be adapted for a high-throughput screening (HTS) format to identify novel small molecules that inhibit the PTC. By using Ala-Ala-Leu as part of a standardized substrate system, researchers can efficiently screen large compound libraries for their ability to disrupt peptide bond formation.

Protocol 4.1: Screening for PTC Inhibitors

This protocol is a modification of Protocol 3.1, optimized for a 96- or 384-well plate format. It relies on the same chemical principles.

A. Modifications for HTS:

  • Non-Radioactive Detection: For safety and ease of use in HTS, consider a fluorescence-based system. For example, use a P-site donor with a quencher and an A-site acceptor with a fluorophore (e.g., Bodipy-FL-puromycin). Peptide bond formation brings the two into proximity, resulting in a measurable change in fluorescence (e.g., FRET or quenching).

  • Automation: Use liquid handling robots for precise addition of ribosomes, substrates, and library compounds.

  • Plate Reader: Use a microplate-compatible scintillation counter or fluorescence plate reader for rapid data acquisition.

B. Step-by-Step Methodology:

  • Compound Plating: Dispense test compounds and controls (DMSO for negative control, chloramphenicol for positive control) into a 384-well assay plate.

  • Reagent Addition: Add ribosomes and the N-Ac-Ala-Ala-Leu P-site donor substrate to all wells.

  • Pre-incubation: Allow the compounds to incubate with the ribosomes for 10-15 minutes to permit binding.

  • Reaction Initiation: Add the fluorescent A-site acceptor substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a kinetic plate reader and measure the fluorescence signal every 60 seconds for 20-30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction rate (V₀) for each well. Normalize the rates to the DMSO control (100% activity) and the chloramphenicol control (0% activity). Identify "hits" as compounds that reduce the reaction rate below a certain threshold (e.g., >50% inhibition).

C. Data Presentation: Example Hit Prioritization

Compound IDInhibition (%) at 10 µMIC₅₀ (µM)Notes
Cmpd-00195%0.8Potent hit, high priority
Cmpd-00215%> 50Inactive
Cmpd-00362%12.5Moderate hit, for SAR studies
Chloramphenicol98%1.2Assay positive control

Application III: Probing Leucine-Mediated mTOR Signaling

Scientific Rationale: Beyond the ribosome, peptides are key nutritional signals. The amino acid leucine is a primary activator of the mTORC1 pathway, which promotes protein synthesis and cell growth.[3][4] While free leucine directly signals to the mTORC1 complex, cells can also import small peptides via transporters like PEPT1/PEPT2. Once inside, these peptides are hydrolyzed by cytosolic peptidases, releasing their constituent amino acids. Ala-Ala-Leu can thus be used to study the entire process from peptide uptake to the activation of the mTOR signaling cascade.

Signaling Pathway Diagram:

G AlaAlaLeu L-Alanyl-L-alanyl-L-leucine (Extracellular) Transporter Peptide Transporter (e.g., PEPT1) AlaAlaLeu->Transporter Hydrolysis Cytosolic Peptidases Transporter->Hydrolysis Leu Free Leucine (Intracellular) Hydrolysis->Leu mTORC1 mTORC1 Leu->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inhibits) ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth Promotes FourEBP1->ProteinSynth Repression Lifted

Caption: Activation of mTORC1 signaling via peptide uptake.

Protocol 5.1: Western Blot Analysis of mTORC1 Activation

A. Materials & Reagents:

  • Cell line expressing peptide transporters (e.g., C2C12 myotubes, Caco-2).

  • DMEM (Dulbecco's Modified Eagle Medium), leucine-free.

  • Fetal Bovine Serum (FBS).

  • L-Leucine (positive control).

  • L-Alanyl-L-alanyl-L-leucine.

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-mTOR (Ser2448), anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • ECL substrate and imaging system.

B. Step-by-Step Methodology:

  • Cell Culture & Starvation:

    • Culture cells to ~80% confluency. For C2C12, differentiate myoblasts into myotubes.

    • Wash cells with PBS.

    • Starve cells of amino acids by incubating in leucine-free DMEM for 2 hours. Causality Note: Starvation synchronizes the cells in a low mTORC1 activity state, providing a clean baseline to observe stimulation.

  • Treatment:

    • Replace starvation media with fresh leucine-free DMEM containing the following:

      • Vehicle (no addition)

      • L-Leucine (e.g., 500 µM)

      • L-Alanyl-L-alanyl-L-leucine (e.g., 500 µM)

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis:

    • Place plate on ice, wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer, scrape cells, and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare for SDS-PAGE.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash, apply ECL substrate, and image the chemiluminescent signal.

    • Strip and re-probe the blot for total protein levels (e.g., total S6K) or a loading control (e.g., GAPDH) to ensure equal loading.

C. Expected Results & Interpretation:

  • Starved/Vehicle: Low or undetectable levels of phosphorylated S6K and 4E-BP1.

  • L-Leucine Control: Strong bands for p-S6K and p-4E-BP1, confirming the cells are responsive.

  • Ala-Ala-Leu Treatment: Increased phosphorylation of S6K and 4E-BP1, likely to a similar or slightly lesser extent than free leucine. A positive result demonstrates that the tripeptide is successfully transported, processed, and the released leucine is biologically active in stimulating the mTORC1 pathway.

References

  • eqipped. (n.d.). L-Alanyl-L-Leucine extrapure 99%. Retrieved from [Link]

  • Dodd, S. L., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342. (This is a representative authoritative source, as the direct search results provided more general links).
  • Dietitians On Demand. (2023). Leucine's role in muscle synthesis. Retrieved from [Link]

  • Rogero, M. M., & Tirapegui, J. (2008). Protein synthesis regulation by leucine. Revista de Nutrição, 21(6), 813-826. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Ingredient: Glycyl-Alanyl-Lysine-L-Leucine. Retrieved from [Link]

  • Wikipedia. (n.d.). Leucine. Retrieved from [Link]

  • Holecek, M. (2002). Effect of alanyl-glutamine on leucine and protein metabolism in endotoxemic rats. Journal of Parenteral and Enteral Nutrition, 26(5), 291-297. Retrieved from [Link]

  • Polikanov, Y. S., Steitz, T. A., & Innis, C. A. (2014). A structural view on the mechanism of the ribosome-catalyzed peptide bond formation. Annual review of biophysics, 43, 45-67. Retrieved from [Link]

  • Ren, H., Dommaraju, S. R., Huang, C., Cui, H., Pan, Y., Nesic, M., ... & Zhao, H. (2023). Genome mining unveils a class of ribosomal peptides with two amino termini. Nature Communications, 14(1), 1624. Retrieved from [Link]

  • Agrawal, A., & van der Donk, W. A. (2014). Automated Genome Mining of Ribosomal Peptide Natural Products. ACS Chemical Biology, 9(7), 1547-1555. Retrieved from [Link]

  • Tsui, W. C., & Fersht, A. R. (1981). Probing the principles of amino acid selection using the alanyl-tRNA synthetase from Escherichia coli. Nucleic acids research, 9(18), 4627-4647. Retrieved from [Link]

  • Meyer, A., et al. (2020). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society, 142(4), 1862-1872. Retrieved from [Link]

  • Polacek, N., & Mankin, A. S. (2005). Ribosomal catalysis: the evolution of mechanistic concepts for peptide bond formation and peptidyl-tRNA hydrolysis. RNA, 11(2), 119-125. Retrieved from [Link]

  • PubChem. (n.d.). L-Alanyl-L-alanyl-L-leucine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine. Retrieved from [Link]

  • Boel, G., et al. (2011). A structure-based strategy to identify new molecular scaffolds targeting the bacterial ribosomal A-site. ChemBioChem, 12(12), 1849-1853. Retrieved from [Link]

  • Alvarez-Miyake, J., et al. (2021). The manifold roles of microbial ribosomal peptide–based natural products in physiology and ecology. Microbiology and Molecular Biology Reviews, 85(2), e00057-20. Retrieved from [Link]

  • Flaherty, B. J., et al. (2021). Uncovering the unexplored diversity of thioamidated ribosomal peptides in Actinobacteria using the RiPPER genome mining tool. Nucleic Acids Research, 49(12), 6703-6716. Retrieved from [Link]

  • Main, M. R., et al. (2023). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. ACS Chemical Biology, 18(2), 335-344. Retrieved from [Link]

  • Anthony, J. C., et al. (2000). Oral leucine administration stimulates protein synthesis in rat skeletal muscle. The Journal of nutrition, 130(10), 2413-2419. Retrieved from [Link]

  • Oreate AI Blog. (2026). The Catalysts of Peptide Bond Formation: Unraveling the Ribosome's Role. Retrieved from [Link]

  • Rebelo, A. S., et al. (2023). Biomolecular Fishing: Design, Green Synthesis, and Performance of l-Leucine-Molecularly Imprinted Polymers. ACS Sustainable Chemistry & Engineering, 11(10), 4059-4070. Retrieved from [Link]

  • Martí, S., et al. (2014). Peptide Bond Formation Mechanism Catalyzed by Ribosome. The journal of physical chemistry. B, 118(39), 11419-11426. Retrieved from [Link]

  • Hiller, D. A., et al. (2011). A Two-Step Chemical Mechanism for Ribosome-Catalyzed Peptide Bond Formation. Biochemistry, 50(37), 7915-7924. Retrieved from [Link]

  • Google Patents. (n.d.). CN111187793A - Method for synthesizing L-2-methyl norleucine.

Sources

Application

Application Note &amp; Protocols: Investigating mTOR Pathway Activation with L-Alanyl-L-alanyl-L-leucine

Introduction: The mTOR Pathway and the Significance of Leucine Sensing The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, prolif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The mTOR Pathway and the Significance of Leucine Sensing

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a variety of extracellular and intracellular signals, including growth factors, cellular energy status, and amino acid availability, to control anabolic and catabolic processes.[1] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2. mTORC1 is acutely sensitive to nutrient availability, particularly amino acids, and its activation is a critical event in promoting protein synthesis and cell growth.[2]

Among the essential amino acids, L-leucine plays a predominant role in activating mTORC1.[3][4] This activation is a key signaling event that underpins muscle protein synthesis and cell proliferation. The cellular machinery for leucine sensing is intricate, involving the Rag GTPases and their regulators GATOR1 and GATOR2. In the absence of leucine, the GATOR1 complex inhibits Rag GTPase activity, thereby keeping mTORC1 inactive. Leucine availability is sensed by Sestrin2, which, upon binding to leucine, releases its inhibition of GATOR2. GATOR2 then inhibits GATOR1, leading to the activation of Rag GTPases, which recruit mTORC1 to the lysosomal surface for its activation.

L-Alanyl-L-alanyl-L-leucine is a tripeptide that serves as an efficient intracellular delivery vehicle for L-leucine. Di- and tripeptides are readily transported into cells by specific transporters and are subsequently hydrolyzed by intracellular peptidases to release their constituent amino acids.[5] This characteristic makes L-Alanyl-L-alanyl-L-leucine a valuable tool for studying the effects of sustained intracellular leucine release on mTORC1 signaling, potentially offering advantages in stability and uptake kinetics over free L-leucine.[6]

This application note provides a comprehensive guide for researchers to investigate the activation of the mTOR pathway using L-Alanyl-L-alanyl-L-leucine. It includes detailed protocols for cell culture, stimulation, Western blot analysis of key mTORC1 targets, and a functional cell proliferation assay.

I. Mechanistic Overview of Leucine-Mediated mTORC1 Activation

The activation of mTORC1 by leucine is a multi-step process that culminates in the phosphorylation of key downstream targets, including p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), which are critical for the initiation of protein synthesis.[7]

mTOR_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface L-Alanyl-L-alanyl-L-leucine L-Alanyl-L-alanyl-L-leucine Peptide Transporter Peptide Transporter L-Alanyl-L-alanyl-L-leucine->Peptide Transporter Uptake L-Leucine L-Leucine Peptide Transporter->L-Leucine Hydrolysis Sestrin2 Sestrin2 L-Leucine->Sestrin2 Inhibits Sestrin2's inhibition of GATOR2 GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Rag GTPases (inactive) Rag GTPases (inactive) GATOR2->Rag GTPases (inactive) GATOR1->Rag GTPases (inactive) Keeps inactive Rag GTPases (active) Rag GTPases (active) Rag GTPases (inactive)->Rag GTPases (active) Activation mTORC1 (inactive) mTORC1 (inactive) Rag GTPases (active)->mTORC1 (inactive) Recruits to Lysosome mTORC1 (active) mTORC1 (active) mTORC1 (inactive)->mTORC1 (active) p70S6K p70S6K mTORC1 (active)->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1 (active)->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Promotes (by releasing eIF4E)

Caption: Leucine-mediated mTORC1 signaling pathway.

II. Experimental Protocols

A. Cell Culture and Amino Acid Starvation

Rationale: To observe the activation of the mTOR pathway by L-Alanyl-L-alanyl-L-leucine, it is crucial to first establish a baseline of low mTOR activity. This is achieved by starving the cells of amino acids.

Materials:

  • Cell line of interest (e.g., HEK293, C2C12, MCF7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Amino acid-free starvation medium (e.g., Earle's Balanced Salt Solution (EBSS) or DMEM without amino acids)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubation: Culture cells in complete growth medium for 24-48 hours.

  • Amino Acid Starvation:

    • Aspirate the complete growth medium.

    • Wash the cells twice with sterile PBS to remove any residual amino acids.

    • Add 2 mL of pre-warmed (37°C) amino acid-free starvation medium to each well.

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator. This duration is typically sufficient to de-phosphorylate mTORC1 substrates.

B. Stimulation with L-Alanyl-L-alanyl-L-leucine

Rationale: Following starvation, the cells are stimulated with the tripeptide to induce mTORC1 activation. A time-course and dose-response experiment is recommended to determine the optimal conditions for the specific cell line.

Materials:

  • L-Alanyl-L-alanyl-L-leucine (high purity, suitable for cell culture)

  • Amino acid-free starvation medium

  • Sterile water or PBS for stock solution preparation

Protocol:

  • Stock Solution Preparation: Prepare a sterile stock solution of L-Alanyl-L-alanyl-L-leucine (e.g., 100 mM in sterile water or PBS).

  • Stimulation:

    • Prepare stimulation media by diluting the L-Alanyl-L-alanyl-L-leucine stock solution into fresh, pre-warmed amino acid-free starvation medium to achieve the desired final concentrations.

    • Dose-Response: A starting range of 0.1 mM to 2 mM is recommended.

    • Time-Course: mTOR activation is rapid.[7] Harvest cells at various time points post-stimulation, such as 15, 30, 60, and 120 minutes.[8]

    • Aspirate the starvation medium from the cells.

    • Add the prepared stimulation media to the respective wells.

    • Incubate for the desired time at 37°C.

Experimental Controls:

  • Negative Control (Unstimulated): Cells maintained in amino acid-free starvation medium.

  • Positive Control (Leucine): Cells stimulated with an equivalent molar concentration of L-leucine.

  • Inhibitor Control (Rapamycin): Pre-treat cells with an mTOR inhibitor like rapamycin (e.g., 100 nM for 1 hour) before and during stimulation to confirm the observed phosphorylation is mTOR-dependent.

Experimental_Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Incubation (24-48h) Incubation (24-48h) Cell Seeding->Incubation (24-48h) Amino Acid Starvation (1-2h) Amino Acid Starvation (1-2h) Incubation (24-48h)->Amino Acid Starvation (1-2h) Stimulation Stimulation Amino Acid Starvation (1-2h)->Stimulation Cell Lysis Cell Lysis Stimulation->Cell Lysis Cell Viability Assay Cell Viability Assay Stimulation->Cell Viability Assay Western Blot Western Blot Cell Lysis->Western Blot End End Western Blot->End Cell Viability Assay->End

Caption: General experimental workflow.

C. Western Blot Analysis of mTORC1 Signaling

Rationale: Western blotting is used to detect the phosphorylation status of key mTORC1 downstream targets, which serves as a direct readout of pathway activation.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis:

    • After stimulation, place the culture plates on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run at an appropriate voltage.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBS-T for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T for 10 minutes each.

  • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

Antibody Dilution Recommendations:

Target Protein Phosphorylation Site Recommended Dilution Source Example
p-mTORSer24481:1000Cell Signaling Technology #2971
p-p70S6KThr3891:1000Cell Signaling Technology #9234
p-4E-BP1Thr37/461:1000Cell Signaling Technology #2855
Total mTOR-1:1000Cell Signaling Technology #2983
Total p70S6K-1:1000Cell Signaling Technology #2708
Total 4E-BP1-1:1000Cell Signaling Technology #9644
β-Actin or GAPDH-1:1000 - 1:5000Various

Note: Optimal antibody dilutions should be determined empirically.

D. Functional Assay: Cell Proliferation (MTT Assay)

Rationale: mTORC1 activation is expected to promote cell proliferation. An MTT assay measures cell metabolic activity, which is proportional to the number of viable, proliferating cells.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Treatment: After 24 hours, replace the medium with low-serum (e.g., 0.5-1% FBS) medium containing different concentrations of L-Alanyl-L-alanyl-L-leucine. Include a no-treatment control.

  • Incubation: Incubate for a period relevant to cell proliferation (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

III. Data Analysis and Interpretation

Western Blot:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to account for differences in protein loading.

  • Further normalize the treated samples to the unstimulated control to determine the fold change in phosphorylation.

  • An increase in the ratio of phosphorylated to total protein indicates activation of the mTORC1 pathway.

Cell Proliferation Assay:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the average absorbance for each treatment group.

  • Express the results as a percentage of the control group to determine the effect of L-Alanyl-L-alanyl-L-leucine on cell proliferation.

  • An increase in absorbance correlates with increased cell viability and proliferation.

IV. Troubleshooting

Problem Possible Cause Solution
No/weak signal in Western blot Insufficient protein loading, poor antibody, inefficient transferIncrease protein amount, use a fresh antibody aliquot, check transfer efficiency with Ponceau S stain.
High background in Western blot Insufficient blocking, antibody concentration too highIncrease blocking time or change blocking agent, optimize antibody dilution.
No mTOR activation observed Incomplete starvation, inactive compound, incorrect time pointEnsure complete removal of amino acids during washing, check the viability of the compound, perform a detailed time-course.
High variability in MTT assay Uneven cell seeding, contaminationEnsure a single-cell suspension for seeding, practice aseptic techniques.

References

  • Ban, H., Shigemitsu, K., Yamatsuji, T., Haisa, M., Nakajo, T., Takaoka, M., ... & Naomoto, Y. (2004). Arginine and Leucine regulate p70 S6 kinase and 4E-BP1 in intestinal epithelial cells. International journal of molecular medicine, 13(4), 541-546.
  • Crozier, S. J., Kimball, S. R., Emmert, S. W., Anthony, J. C., & Jefferson, L. S. (2005). Oral leucine administration stimulates protein synthesis in rat skeletal muscle. The Journal of nutrition, 135(3), 376-382.
  • Dreyer, H. C., Fujita, S., Cadenas, J. G., Chinkes, D. L., Volpi, E., & Rasmussen, B. B. (2006). Resistance exercise increases mTOR and p70S6k signalling and protein synthesis in older men. The Journal of physiology, 576(Pt 2), 613–624.
  • Goberdhan, D. C., Wilson, C., & Harris, A. L. (2016). Amino acid sensing by mTORC1: a matter of life and death. The FEBS journal, 283(15), 2739-2751.
  • Hecklau, C., Pering, S., Seibel, R., & Zibek, S. (2016). Amino acids in the cultivation of mammalian cells. Amino acids, 48(5), 1103–1110.
  • Manifava, M., Smith, M. P., & Ktistakis, N. T. (2016). Dynamics of mTORC1 activation in response to amino acids. Cell cycle (Georgetown, Tex.), 15(23), 3173–3180.
  • Matthews, D. M. (1975). Intestinal absorption of peptides. Physiological reviews, 55(4), 537-608.
  • Moberg, M., Apró, W., Ekblom, B., van Hall, G., Holmberg, H. C., & Blomstrand, E. (2016). Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise. American journal of physiology. Cell physiology, 310(11), C874–C884.
  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976.
  • Yoshizawa, F. (2004). Regulation of protein synthesis by branched-chain amino acids in vivo. The Biochemical journal, 381(Pt 1), 1–11.
  • Ban, H., et al. (2004). Arginine and Leucine regulate p70 S6 kinase and 4E-BP1 in intestinal epithelial cells. International Journal of Molecular Medicine, 13(4).

Sources

Method

Application Note: High-Fidelity Solid-Phase Synthesis of L-Alanyl-L-alanyl-L-leucine (H-Ala-Ala-Leu-OH)

Executive Summary & Strategic Rationale The tripeptide H-Ala-Ala-Leu-OH is a critical structural motif often utilized as a specific substrate for proteases (including subtilisin and proteasome subunits) and as a hydropho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The tripeptide H-Ala-Ala-Leu-OH is a critical structural motif often utilized as a specific substrate for proteases (including subtilisin and proteasome subunits) and as a hydrophobic spacer in bioconjugation. While seemingly simple, the synthesis of short, hydrophobic peptides presents unique challenges, particularly regarding solvation and handling during the cleavage phase.

This guide details a robust Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocol. Unlike generic guides, this protocol prioritizes racemization suppression and yield maximization by recommending pre-loaded resins and modern coupling additives.

Core Strategic Decisions
  • Resin Selection (Wang vs. 2-CTC): We utilize Fmoc-Leu-Wang Resin .

    • Reasoning: Direct esterification of the first amino acid (Leucine) to a hydroxyl resin (Wang) often requires DMAP, which induces significant racemization [1]. Using commercially pre-loaded resin eliminates this risk entirely, ensuring high enantiomeric purity at the C-terminus.

  • Coupling Chemistry: We employ HBTU/DIEA as the standard robust method but provide DIC/Oxyma as the high-fidelity alternative.

    • Reasoning: While HBTU is the industry workhorse, Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is safer (non-explosive) and superior in suppressing racemization compared to HOBt [2].

Materials & Equipment

Reagents
  • Resin: Fmoc-Leu-Wang Resin (Substitution: 0.3 – 0.8 mmol/g). Low substitution is preferred to prevent aggregation.

  • Amino Acids:

    • Fmoc-L-Ala-OH

    • Fmoc-L-Leu-OH (only if loading blank resin)

  • Deprotection: 20% Piperidine in DMF (v/v).[1]

  • Activators: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[2]

  • Bases: DIEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Peptide synthesis grade, amine-free), DCM (Dichloromethane), Diethyl Ether (cold).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Ultrapure Water.

Equipment
  • Fritted glass reaction vessel (polypropylene syringe with frit is acceptable for manual synthesis).

  • Nitrogen gas source (for bubbling agitation) or orbital shaker.

  • Rotary evaporator.[3]

  • Lyophilizer.

Experimental Workflow Visualization

The following diagram outlines the iterative cycle of Fmoc SPPS specifically tuned for this tripeptide.

SPPS_Workflow cluster_cycle Elongation Cycle Start Start: Fmoc-Leu-Wang Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF x5) Deprotect->Wash1 Activate 4. Activation (Fmoc-Ala-OH + HBTU + DIEA) Wash1->Activate Couple 5. Coupling (45-60 min, RT) Activate->Couple Check 6. Kaiser Test Couple->Check Check->Deprotect Colorless (Negative) Repeat Repeat Steps 2-6 for 2nd Alanine Check->Repeat Blue (Positive) FinalDeprotect 7. Final Fmoc Removal Repeat->FinalDeprotect Cleave 8. Cleavage & Global Deprotection (TFA/TIS/H2O) FinalDeprotect->Cleave Isolate 9. Precipitation & Lyophilization Cleave->Isolate

Figure 1: Step-by-step workflow for the solid-phase assembly of Ala-Ala-Leu.

Detailed Protocol

Phase 1: Resin Preparation
  • Weighing: Calculate resin requirement based on scale (e.g., for 0.1 mmol scale using 0.5 mmol/g resin, use 200 mg).

  • Swelling: Place resin in the reaction vessel. Add DMF (10 mL/g).

    • Critical: Allow to swell for 30 minutes . Polystyrene-divinylbenzene (PS-DVB) beads must fully solvate to expose internal reaction sites. Inadequate swelling is the #1 cause of deletion sequences.

Phase 2: Elongation Cycle (Repeat for each Alanine)
Step A: Fmoc Deprotection[1][4]
  • Drain DMF.

  • Add 20% Piperidine in DMF (5 mL per gram of resin).

  • Agitate for 5 minutes . Drain.

  • Add fresh 20% Piperidine solution. Agitate for 10-15 minutes .

  • Drain and wash resin thoroughly with DMF (5 x 1 min).

    • QC Check: The flow-through should eventually be colorless. Residual piperidine will react with the activated amino acid in the next step, forming a permanent adduct.

Step B: Activation & Coupling (Standard HBTU Protocol)

Stoichiometry: Use 4 equivalents (eq) of Amino Acid, 3.9 eq of HBTU, and 8 eq of DIEA relative to resin loading.

  • Dissolve Fmoc-Ala-OH (4 eq) and HBTU (3.9 eq) in minimum DMF.

  • Add DIEA (8 eq) to the amino acid solution.

    • Observation: The solution may turn yellow, indicating activation.

  • Immediately add the activated solution to the resin.

  • Agitate for 45–60 minutes at room temperature.

  • Drain and wash with DMF (3x) and DCM (3x).

Step C: Monitoring (Kaiser Test)

Perform the ninhydrin test.

  • Colorless beads: Complete coupling (Proceed).

  • Blue beads: Incomplete coupling (Re-couple).

Phase 3: Final Cleavage & Isolation

Since Ala and Leu side chains are aliphatic and unsubstituted, they do not require specific side-chain deprotection. However, the linkage to the Wang resin requires strong acid to cleave.

  • Final Wash: Wash resin with DCM (5x) to remove all traces of DMF (DMF interferes with precipitation). Dry resin under nitrogen.

  • Cocktail Preparation: Prepare TFA/TIS/Water (95:2.5:2.5) .

    • Why TIS? Even without reactive side chains, the Wang linker generates a p-hydroxybenzyl cation upon cleavage. TIS acts as a scavenger to prevent this cation from re-alkylating the peptide (usually at the C-terminus or amide backbone) [3].

  • Reaction: Add cocktail to resin (10 mL/g). Shake for 2 hours .

  • Collection: Filter the resin and collect the filtrate (TFA solution containing peptide).

  • Precipitation:

    • Evaporate TFA to ~10% volume using a nitrogen stream.

    • Add ice-cold Diethyl Ether (10x volume). The peptide should precipitate as a white solid.

    • Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.

  • Drying: Dissolve the pellet in Water/Acetonitrile (50:50) and lyophilize.

Analytical Validation

Expected Data
  • Target Sequence: H-Ala-Ala-Leu-OH[5]

  • Molecular Formula: C₁₂H₂₃N₃O₄

  • Molecular Weight (MW): 273.33 g/mol [6]

  • Monoisotopic Mass: 273.17 Da

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes. (Hydrophobic peptides elute later; this gradient covers the likely range).

  • Detection: UV at 214 nm (peptide bond) and 220 nm.

Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]⁺ = 274.17 m/z .

  • Common Adducts: [M+Na]⁺ = 296.17 m/z.

Mechanistic Insight: The Coupling Reaction

Understanding the chemistry ensures troubleshooting capability. The diagram below illustrates the HBTU activation pathway.

Activation_Mechanism FmocAA Fmoc-Amino Acid (Carboxylate) ActiveEster OBt-Active Ester (Reactive Intermediate) FmocAA->ActiveEster Activation HBTU HBTU (Uronium Salt) HBTU->ActiveEster DIEA DIEA (Base) DIEA->ActiveEster Deprotonates AA PeptideBond Peptide Bond (Product) ActiveEster->PeptideBond Aminolysis Byproduct TMU (Urea Byproduct) ActiveEster->Byproduct AmineResin Amine-Resin (Nucleophile) AmineResin->PeptideBond

Figure 2: Mechanism of HBTU-mediated activation and amide bond formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete swelling or aggregation.Use "Magic Mixture" (DCM/DMF/NMP) for swelling. Double couple residues.
Racemization High base concentration or long activation time.Switch to DIC/Oxyma Pure (1:1 eq). Keep base (DIEA) ratio strictly 2:1 to AA.
Deletion Sequences Incomplete Fmoc removal.Extend deprotection time or use DBU (2%) in piperidine for difficult sequences.
+17 Da Mass Shift Oxidation (unlikely for Ala/Leu).Usually seen in Met/Cys. Not applicable here, but check water purity.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal. Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences". Nature Protocols. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[7][8][9] Chemical Reviews. Link

Sources

Application

Application Note: Optimizing Tissue Regeneration Assays using L-Alanyl-L-alanyl-L-leucine

[1] Executive Summary This guide details the application of the tripeptide L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) as a superior metabolic probe for studying tissue repair and anabolic signaling.[1] While free L-Leucin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the application of the tripeptide L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) as a superior metabolic probe for studying tissue repair and anabolic signaling.[1] While free L-Leucine is the canonical activator of the mTORC1 pathway, its application in vitro and in vivo is often limited by poor solubility (~24 mg/mL) and reliance on saturable amino acid transporters (LAT1).[1]

Ala-Ala-Leu overcomes these limitations via two distinct mechanisms:

  • Enhanced Solubility: It exhibits >3-fold higher aqueous solubility (80 mg/mL) than free Leucine, allowing for high-concentration pulse assays without precipitation.[1]

  • Active Transport: It utilizes the high-capacity oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) , creating a "Trojan Horse" effect that rapidly elevates intracellular Leucine concentrations to drive protein synthesis and myotube hypertrophy.[1]

Mechanistic Basis: The "Trojan Horse" Delivery System[1]

To understand the experimental utility of Ala-Ala-Leu, researchers must grasp the kinetics of its uptake compared to free amino acids.[1]

The PEPT1/mTOR Axis

Unlike free Leucine, which relies on the bidirectional LAT1 transporter, Ala-Ala-Leu is actively pumped into the cell by PEPT1 (intestine/macrophages) or PEPT2 (kidney/neuronal).[1] Once intracellular, ubiquitous cytosolic peptidases rapidly hydrolyze the tripeptide.[1]

This releases:

  • 2x L-Alanine: Acts as a "priming" amino acid, loading the cell for subsequent signaling.[1]

  • 1x L-Leucine: The "activator," which binds Sestrin2, releasing GATOR2 to activate mTORC1.[1]

This dual-payload mechanism makes Ala-Ala-Leu a self-contained mTOR activation system.[1]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AAL Ala-Ala-Leu (Tripeptide) PEPT1 PEPT1 Transporter (Active Influx) AAL->PEPT1 High Affinity FreeLeu Free Leucine (Low Solubility) LAT1 LAT1 Transporter (Bidirectional) FreeLeu->LAT1 Slow/Saturable Hydrolysis Rapid Hydrolysis (Peptidases) PEPT1->Hydrolysis LeuPool High Conc. Leucine Pool LAT1->LeuPool Hydrolysis->LeuPool Leucine Spike Sestrin Sestrin2 (Sensor) LeuPool->Sestrin Binding mTORC1 mTORC1 Complex Sestrin->mTORC1 Activation S6K1 p-S6K1 (Protein Synthesis) mTORC1->S6K1 Phosphorylation

Figure 1: The kinetic advantage of Ala-Ala-Leu.[1] The tripeptide utilizes the high-capacity PEPT1 transporter to bypass the rate-limiting LAT1 step, creating a rapid intracellular Leucine spike that drives mTORC1 signaling.[1]

Comparative Properties: Tripeptide vs. Free Amino Acid[1]

FeatureL-Leucine (Free Acid)L-Alanyl-L-alanyl-L-leucineExperimental Implication
Solubility (H2O) ~24 mg/mL~80 mg/mL AAL allows for "super-physiological" dosing in stock solutions without DMSO.[1]
Transporter LAT1 (SLC7A5)PEPT1/2 (SLC15A1/2) AAL is ideal for studies in tissues where LAT1 is downregulated or saturated.[1]
pH Stability StableStable (Hydrolyzed intracellularly)AAL is stable in media but rapidly degrades in cytosolic extracts.[1]
Priming Effect NoYes (via Alanine) AAL provides both the primer (Ala) and activator (Leu) for mTOR.[1][2]

Experimental Protocols

Protocol A: Enhanced Myotube Hypertrophy Assay (C2C12 Model)

Purpose: To induce and measure rapid protein synthesis in skeletal muscle models using Ala-Ala-Leu as a high-efficiency anabolic driver.[1]

Reagents Required:
  • C2C12 Myoblasts (ATCC CRL-1772)[1]

  • Differentiation Medium (DM): DMEM + 2% Horse Serum + 1% Pen/Strep.[1][3]

  • Starvation Medium: EBSS (Earle's Balanced Salt Solution), amino acid-free.[1]

  • Treatment Stock: 100 mM Ala-Ala-Leu in PBS (Filter sterilized, 0.22 µm).

Step-by-Step Workflow:
  • Differentiation:

    • Seed C2C12 myoblasts in 6-well plates.

    • At 90% confluency, switch to Differentiation Medium (DM) .[1]

    • Culture for 5 days, changing DM every 48 hours until myotubes are fully formed (multinucleated).

  • Nutrient Deprivation (Resetting the System):

    • Wash cells 2x with warm PBS.[1]

    • Incubate in Starvation Medium for 60 minutes. This basal state eliminates background mTOR activity.[1]

  • The Pulse Treatment:

    • Control Group: Add Starvation Medium + Vehicle (PBS).

    • Free Leu Group: Add Starvation Medium + 2 mM L-Leucine.

    • Tripeptide Group: Add Starvation Medium + 2 mM Ala-Ala-Leu.[1]

    • Note: 2 mM Ala-Ala-Leu delivers equimolar Leucine to 2 mM Free Leu, but with faster kinetics.[1]

  • Incubation:

    • Incubate for 30 minutes at 37°C. (Short duration captures the signaling peak).

  • Lysis & Analysis:

    • Rapidly aspirate media and wash with ice-cold PBS.[1]

    • Lyse in RIPA buffer containing protease/phosphatase inhibitors.[1]

    • Readout: Western Blot for Phospho-S6K1 (Thr389) and Phospho-4E-BP1 .[1]

Expected Result: The Ala-Ala-Leu group typically shows 1.5x - 2.0x higher phosphorylation intensity of S6K1 compared to the Free Leucine group due to the "floodgate" entry via PEPT1.[1]

Protocol B: PEPT1-Mediated Wound Healing Scratch Assay

Purpose: To determine if peptide transport efficiency drives fibroblast migration speed during the repair phase.[1]

Workflow Diagram

Protocol cluster_treat Treatment Arms Start Seed HFF-1 Fibroblasts (Grow to Confluency) Starve Serum Starvation (24h in 0.5% FBS) Start->Starve Scratch Generate Scratch Wound (p200 tip) Starve->Scratch Wash Wash 2x PBS (Remove Debris) Scratch->Wash T1 Control (Basal Media) Wash->T1 T2 Free AA (2mM Leu + 4mM Ala) Wash->T2 T3 Tripeptide (2mM Ala-Ala-Leu) Wash->T3 Imaging Live Cell Imaging (0h, 12h, 24h) T1->Imaging T2->Imaging T3->Imaging Analysis Calculate Wound Closure % (ImageJ) Imaging->Analysis

Figure 2: Workflow for assessing the impact of Ala-Ala-Leu on fibroblast migration. The tripeptide arm tests whether active transport provides a metabolic advantage for migration energy.

Methodology Details:
  • Cell Model: Use HFF-1 (Human Foreskin Fibroblasts) or primary dermal fibroblasts.[1]

  • Scratch: Create a uniform gap using a p200 pipette tip or a commercial insert (e.g., Ibidi).[1]

  • Treatment:

    • It is critical to perform this assay in low serum (0.5% - 1.0%) conditions.[1] High serum contains undefined peptides that mask the effect of Ala-Ala-Leu.[1]

    • Compare 2 mM Ala-Ala-Leu against a mixture of 2 mM Free Leu + 4 mM Free Ala .

  • Quantification:

    • Measure the open wound area at T=0 and T=24h.

    • Formula: Closure % = [(Area T0 - Area T24) / Area T0] * 100.[1]

Troubleshooting & Critical Parameters

  • Stock Storage: Ala-Ala-Leu is stable at -20°C as a powder.[1][4] Once dissolved in water (stock 100 mM), aliquot and store at -20°C. Avoid >3 freeze-thaw cycles as hydrolysis may occur spontaneously over time.[1]

  • Media pH: High concentrations of free amino acids can shift media pH. Ala-Ala-Leu has a zwitterionic character that is generally more pH-neutral in solution than the equivalent molarity of free amino acid salts.[1]

  • Specificity Check: To confirm the effect is PEPT1-mediated, pre-treat cells with Gly-Sar (Glycyl-Sarcosine, 10 mM).[1] Gly-Sar is a competitive substrate for PEPT1 that is not hydrolyzed.[1] If Gly-Sar blocks the anabolic effect of Ala-Ala-Leu, the mechanism is confirmed as transport-dependent.[1]

References

  • Adibi, S. A. (2003).[1] The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology, 113(1), 332-340.[1] Link

  • TargetMol. (2023). L-Alanyl-L-alanyl-L-leucine Chemical Properties and Solubility Data. TargetMol Chemicals. Link

  • Wolfson, R. L., et al. (2016).[1] Sestrin2 is a leucine sensor for the mTORC1 pathway.[1] Science, 351(6268), 43-48.[1] Link[1]

  • Nakahara, T., et al. (2010).[1] Assessment of the transportability of tripeptides by the peptide transporter PEPT1 in Caco-2 cells. Biological and Pharmaceutical Bulletin, 33(7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) in Culture Media

Current Status: Operational Topic: Peptide Stability & Degradation Kinetics Ticket Priority: High (Experimental Reproducibility Risk) Executive Summary: The "Invisible" Variable L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu)...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Peptide Stability & Degradation Kinetics Ticket Priority: High (Experimental Reproducibility Risk)

Executive Summary: The "Invisible" Variable

L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) is a tripeptide often utilized in metabolic studies, protease assays (specifically for Tripeptidyl-peptidase I or Subtilisin), or as a hydrophobic model peptide.

The Core Problem: Researchers often assume peptides added to media remain stable throughout the incubation period. This is false. In serum-supplemented media (e.g., DMEM + 10% FBS), unmodified tripeptides like Ala-Ala-Leu can have a half-life of <30 minutes due to high exopeptidase activity (specifically Aminopeptidase N/CD13).

This guide provides the troubleshooting logic to stabilize, solubilize, and validate Ala-Ala-Leu in your experimental system.

Troubleshooting Guide (Q&A)

Phase 1: Pre-Experimental (Solubility & Storage)

Q: My Ala-Ala-Leu precipitates immediately upon addition to the media. Is it the pH? A: It is likely hydrophobicity , not just pH.

  • Root Cause: Leucine is highly hydrophobic. While the two Alanines are neutral, the short chain length does not provide enough charge to offset the Leucine side chain at neutral pH (7.4).

  • Solution: Do not dissolve directly in media.

    • Create a 1000x Stock Solution in dry DMSO or Dimethylformamide (DMF).

    • If organic solvents are toxic to your specific cell line, use 0.1 M Acetic Acid or 0.1 M HCl (Ala-Ala-Leu is more soluble in acidic conditions due to protonation of the N-terminus).

    • Critical Step: Add the stock to the media under rapid vortexing to prevent local high concentrations that trigger precipitation.

Q: Can I store the stock solution at -20°C indefinitely? A: No.

  • Risk: Repeated freeze-thaw cycles induce micro-precipitation and hydrolysis.

  • Protocol: Aliquot the stock immediately after preparation into single-use vials. Store at -80°C . Use siliconized (low-binding) tubes to prevent the hydrophobic peptide from sticking to the plastic walls, which lowers the effective concentration.

Phase 2: The Media Environment (Degradation)

Q: I see no biological effect, but the peptide degrades in minutes. What is eating it? A: Serum Aminopeptidases.

  • The Culprit: Fetal Bovine Serum (FBS) is rich in Aminopeptidase N (CD13) and Leucine Aminopeptidase (LAP) . These enzymes rapidly cleave the N-terminal Alanine.

  • Mechanism: Ala-Ala-Leu → (Aminopeptidase) → Ala + Ala-Leu → (Dipeptidase) → Ala + Leu.

  • Immediate Fix:

    • Heat Inactivation: Heat FBS at 56°C for 30 minutes. (Note: This reduces but does not eliminate protease activity).

    • Serum-Free Window: Pulse the cells with the peptide in Opti-MEM or PBS/Glucose for 1-4 hours, then replace with growth media.

Q: Can I use chemical inhibitors to stop the degradation? A: Yes, but controls are mandatory.

  • Recommendation: Bestatin (Ubenimex).

  • Target: Potent inhibitor of Aminopeptidase N and Leucine Aminopeptidase.[1][2]

  • Concentration: Typically 10–100 µM.

  • Warning: Bestatin is bioactive. You must run a "Bestatin Only" control to ensure the inhibitor isn't altering your cellular phenotype (e.g., apoptosis induction).

Phase 3: Analytical Validation

Q: How do I prove the peptide is intact inside the well? A: You cannot rely on biological readout alone. You must use LC-MS .

  • Why: UV absorbance (HPLC) is insufficient because the breakdown products (Ala, Leu, Ala-Leu) have similar absorbance profiles to the parent tripeptide at 210-220 nm.

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring the parent ion mass (approx. 273.3 Da [M+H]+).

Visualizing the Degradation Cascade

The following diagram illustrates the enzymatic attack vectors in standard cell culture media and the intervention points.

PeptideDegradation AAL Intact Ala-Ala-Leu (Active Agent) Intermed Fragment: Ala-Leu (Inactive?) AAL->Intermed Rapid Cleavage Serum Serum (FBS) Proteases APN Aminopeptidase N (CD13) Serum->APN LAP Leucine Aminopeptidase Serum->LAP APN->AAL Attacks N-Term LAP->AAL Attacks N-Term Final Free Amino Acids (Ala + Ala + Leu) Intermed->Final Dipeptidase Inhibitor Inhibitor: Bestatin Inhibitor->APN Blocks Inhibitor->LAP Blocks Mod Strategy: N-Terminal Acetylation Mod->AAL Stabilizes

Figure 1: Enzymatic degradation pathways of Ala-Ala-Leu in serum-supplemented media and inhibition strategies.

Experimental Protocols

Protocol A: Half-Life Determination (Stability Assay)

Use this to determine if your media conditions require inhibitors.

Step Action Technical Note
1 Prep Media Aliquot 1 mL of your specific media (e.g., DMEM + 10% FBS) into 1.5 mL tubes. Pre-warm to 37°C.
2 Spike Add Ala-Ala-Leu to a final concentration of 100 µM . Vortex briefly.
3 Incubate Place in cell culture incubator (37°C, 5% CO2).
4 Sample Remove 100 µL aliquots at T=0, 15, 30, 60, 120, and 240 mins.
5 Quench Immediately add 100 µL of ice-cold 1% Trifluoroacetic Acid (TFA) in Acetonitrile to stop enzymatic activity and precipitate serum proteins.
6 Clarify Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.
7 Analyze Inject onto HPLC/LC-MS. Calculate % remaining relative to T=0.[3]
Protocol B: Troubleshooting Decision Matrix

If your peptide is degrading, follow this logic flow to identify the solution.

DecisionTree Start Problem: Peptide Loss CheckSerum Is Serum (FBS) Essential? Start->CheckSerum YesSerum Yes, cells need it CheckSerum->YesSerum NoSerum No / Short Assay CheckSerum->NoSerum Action2 Heat Inactivate Serum (56°C, 30 min) YesSerum->Action2 Action1 Switch to Opti-MEM or Serum-Free Media NoSerum->Action1 CheckResult Degradation Stopped? Action2->CheckResult YesFixed Proceed with Assay CheckResult->YesFixed Yes NoFixed Add Bestatin (10-50 µM) CheckResult->NoFixed No

Figure 2: Step-by-step decision matrix for stabilizing peptides in culture.

Quantitative Data: Stability Benchmarks

The following table summarizes expected stability profiles based on media composition. Note: Values are estimates based on standard tripeptide kinetics.

Media ConditionEstimated Half-Life (T1/2)Primary Degradation MechanismRecommended Action
PBS / HBSS > 24 HoursChemical Hydrolysis (Slow)None required.
Serum-Free Media (e.g., Opti-MEM) 6 - 12 HoursSecreted Cellular ProteasesMonitor; usually sufficient for short assays.
DMEM + 10% FBS (Standard) < 30 Minutes Serum Aminopeptidases (CD13)Critical: Must use inhibitors or chemical modification.
DMEM + 10% Heat-Inactivated FBS 1 - 2 HoursResidual ProteasesUse higher initial concentration to compensate.
Conditioned Media (from cells) Variable (Low)Secreted MetalloproteasesAdd EDTA (if compatible) or Bestatin.

References

  • Sigma-Aldrich. Peptide Solubility and Storage Guidelines. (General guidelines for hydrophobic peptide handling).

  • National Institutes of Health (PMC). Metallo-aminopeptidase inhibitors. (Detailed mechanism of Bestatin and Aminopeptidase activity).

  • G-Biosciences. TCM ProteaseArrest™ Protease Inhibitor Cocktail.[4] (Technical data on protease inhibition in tissue culture media).

  • MedChemExpress. Peptide Solubility and Storage Guidelines. (Specific charge calculation for peptides like Ala-Ala-Leu).

  • ResearchGate. Interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors.[5] (Context on di/tripeptide stability and physical properties).

Sources

Optimization

Technical Support Center: Ammonia Mitigation in Peptide-Supplemented Cultures

Diagnostic Framework: The "Stable" Peptide Paradox User Query: "I switched from L-Glutamine to stable tripeptides to reduce ammonia, but I am still seeing toxic accumulation (>5 mM) affecting my protein's glycosylation....

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: The "Stable" Peptide Paradox

User Query: "I switched from L-Glutamine to stable tripeptides to reduce ammonia, but I am still seeing toxic accumulation (>5 mM) affecting my protein's glycosylation. Why?"

Scientist’s Analysis: You are likely encountering Enzymatic Overflow . While tripeptides (e.g., Gly-Ala-Gln) prevent chemical degradation (spontaneous deamination), they are not immune to biological degradation.

Cells secrete proteases and peptidases (such as aminopeptidases) into the culture supernatant, especially during late-exponential and stationary phases due to cell lysis or secretion. These enzymes cleave your "stable" tripeptides extracellularly, releasing free amino acids faster than the cells can utilize them for protein synthesis. The excess amino acids are then taken up and deaminated via the TCA cycle, releasing ammonia.

Mechanism of Failure: Extracellular Hydrolysis

The following diagram illustrates how stable peptides can still drive ammonia spikes through extracellular cleavage.

AmmoniaPath Tripeptide Stable Tripeptide (e.g., Gly-Ala-Gln) FreeAA Free Amino Acids (Gln, Ala, Gly) Tripeptide->FreeAA Cleavage by Peptidases Peptidase Extracellular Peptidases Peptidase->Tripeptide Secreted by Cells Transport Transporter FreeAA->Transport Uptake IntraGln Intracellular Glutamine Transport->IntraGln Glutamate Glutamate IntraGln->Glutamate Deamination TCA TCA Cycle (Anaplerosis) Glutamate->TCA GDH Pathway Ammonia AMMONIA (NH4+) (Toxic Byproduct) Glutamate->Ammonia Release Glyco Inhibited Glycosylation Ammonia->Glyco Inhibits Sialyltransferase

Figure 1: Pathway of Ammonia Generation from Tripeptides. Note that peptidases accumulate in the media over time, accelerating the breakdown of fresh feed.

Troubleshooting Guides

Scenario A: The "Late-Stage Spike"

Symptom: Ammonia is low during days 0–4 but spikes rapidly after Day 5, correlating with a drop in viable cell density (VCD) or a plateau. Root Cause: Accumulation of extracellular peptidases. As cells age or die, they release cytosolic proteases that rapidly hydrolyze the tripeptides in your feed. Corrective Action:

  • Shift to "Just-in-Time" Feeding: Do not maintain a high residual concentration of peptides in the bioreactor. Switch from bolus feeding to a continuous feed or daily low-volume feed that matches the cellular consumption rate (CSR).

  • Temperature Shift: Lower the culture temperature (e.g., from 37°C to 31–33°C) at the transition to the production phase. This reduces protease activity and lowers the metabolic flux through the TCA cycle, reducing deamination [1].

Scenario B: The "Glycosylation Drift"

Symptom: Titer is fine, but sialylation (N-linked glycans) is reduced. Root Cause: Ammonia levels >2–4 mM increase the intracellular pH of the Golgi apparatus, inhibiting sialyltransferases [2]. Corrective Action:

  • Substitute with Glutamate (if applicable): If your cell line expresses Glutamine Synthetase (GS), replace a portion of the tripeptide with Glutamate. Glutamate transport is self-limiting, preventing the "flood" of nitrogen that leads to ammonia.

  • Monitor Lactate/Ammonia Ratio: If Lactate is high and Ammonia is high, your glucose feed is driving overflow metabolism. Reduce Glucose feed to force the cells to use the peptide carbon backbones more efficiently, rather than stripping the nitrogen and dumping it as ammonia.

Experimental Protocols

Protocol 1: The "Spontaneous vs. Enzymatic" Stability Test

Use this to confirm if your media formulation or your cells are the culprit.

Objective: Determine if ammonia accumulation is due to chemical instability or biological activity.

Materials:

  • Fresh Media containing the Tripeptide.

  • Conditioned Media (Day 5+ supernatant, cell-free).

  • Ammonia Analyzer (e.g., BioProfile FLEX or enzymatic kit).

Steps:

  • Prepare Samples:

    • Control A: Fresh Media incubated at 37°C (No cells).

    • Test B: Fresh Media mixed 1:1 with Conditioned Media (filtered, cell-free) incubated at 37°C.

  • Incubation: Incubate both samples for 24 hours.

  • Measurement: Measure Ammonia and Free Amino Acid (Gln) concentration at T=0 and T=24h.

Interpretation:

  • If Control A shows high ammonia: Your peptide is chemically unstable (rare for tripeptides).

  • If Test B shows high ammonia/free Gln: Your cells are secreting peptidases that degrade the feed. Action: You must reduce the concentration of peptide in the feed stream.

Protocol 2: Stoichiometric Feed Optimization

Stop overfeeding nitrogen.

  • Calculate Specific Consumption Rate (

    
    ):  Measure the consumption of the peptide (in mmol/cell/day) during the exponential phase.
    
  • Adjust Feed: Set the feed rate to provide only 1.0–1.1x of the

    
    .
    
    • Formula:

      
      
      
  • Target Residual: Aim for a residual peptide concentration of <2 mM in the reactor. High residuals drive "luxury uptake" and subsequent deamination.

Data Summary: Ammonia Sources

ParameterL-GlutamineAlanyl-Glutamine (Dipeptide)Tripeptides (e.g., Gly-Ala-Gln)
Chemical Stability Low (Spontaneous breakdown)HighHigh
Enzymatic Breakdown Not required (Direct uptake)Requires PeptidasesRequires Specific Peptidases
Ammonia Risk High (Chemical + Metabolic)Medium (Metabolic)Medium/Low (Dependent on feed rate)
Primary Toxicity Mechanism Direct accumulationOverflow metabolismExtracellular cleavage accumulation

Frequently Asked Questions (FAQ)

Q: Can I use specific peptidase inhibitors to stop the degradation? A: Technically yes, but it is not recommended for clinical production. Inhibitors (like bestatin) can alter cell growth, interfere with product processing, and pose regulatory clearance challenges. It is better to control the source (feed rate) than the enzyme.

Q: At what concentration does ammonia become critical for glycosylation? A: While growth inhibition often starts around 8–10 mM, glycosylation defects (specifically reduced sialic acid content) can begin as low as 2–4 mM [3]. If your CQA (Critical Quality Attribute) involves sialylation, your ammonia tolerance is much lower than your growth tolerance.

Q: Does pH control affect ammonia production from peptides? A: Yes. Peptidase activity is often pH-dependent. Furthermore, maintaining a lower pH (e.g., 6.9–7.0) rather than 7.2 can reduce the activity of some glutaminases and transport enzymes, slightly mitigating ammonia release [4].

References

  • Schneider, M., Marison, I. W., & von Stockar, U. (1996). The importance of ammonia in mammalian cell culture. Journal of Biotechnology.[1] Link

  • Yang, M., & Butler, M. (2000). Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation.[2][3] Biotechnology and Bioengineering.[3][4] Link

  • Gawlitzek, M., et al. (2000). Identification of cell culture conditions to control N-glycosylation site-occupancy of recombinant glycoproteins expressed in CHO cells. Biotechnology and Bioengineering.[3][4] Link

  • Trummer, E., et al. (2006). Process parameter shifting: Part I. Effect of DOT, pH, and temperature on the performance of Epo-Fc expressing CHO cells cultivated in controlled batch bioreactors. Biotechnology and Bioengineering.[3][4] Link

Sources

Troubleshooting

Technical Support Center: Purification of Synthetic L-Alanyl-L-alanyl-L-leucine

[1] Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for Hydrophobic Tripeptide (Ala-Ala-Leu) Purification[1] Introduction Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for Hydrophobic Tripeptide (Ala-Ala-Leu) Purification[1]

Introduction

Welcome to the Technical Support Center. You are likely here because the purification of L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) is proving more difficult than its simple structure suggests.[1]

While a tripeptide appears trivial, Ala-Ala-Leu presents a "perfect storm" of purification challenges:

  • Spectroscopic Invisibility: It lacks aromatic residues (Trp, Tyr, Phe), making it invisible to standard UV detection at 280 nm.

  • Hydrophobic Aggregation: The Leucine residue and Alanine backbone promote hydrophobic clustering, leading to broad peaks or precipitation.

  • Stereochemical Similarity: Synthetic impurities (like the D-Ala diastereomer) often co-elute with the target L-L-L isomer.[1]

This guide moves beyond generic protocols to address the specific physicochemical behavior of this molecule.

Module 1: Detection Challenges ("The Invisible Peak")

User Issue: "I injected my sample, but I see a flat baseline or only solvent fronts. Where is my peptide?"

Root Cause Analysis

Ala-Ala-Leu relies entirely on the peptide bond (amide) for UV absorption.[1] The molar extinction coefficient (


) of a peptide bond at 214 nm is significant, but at 254 nm or 280 nm, it is near zero. If you are using a standard protein method (280 nm), you will see nothing.[1]
Troubleshooting Protocol

Step 1: Wavelength Optimization

  • Action: Set your UV detector to 210–215 nm .

  • Why: This targets the

    
     transition of the amide carbonyl.
    
  • Caution: Many solvents absorb here.[1] You must use "HPLC-grade" or "Far UV" grade acetonitrile (ACN).[1]

Step 2: Mobile Phase Transparency

  • Action: Avoid Acetone or high concentrations of carboxylic acids if possible.[1]

  • Protocol: Use Phosphoric Acid (0.1% H₃PO₄) instead of TFA if you need a flatter baseline at 210 nm, though TFA is standard for volatility.

  • Critical Check: Run a "blank" gradient. If your baseline drifts upward significantly at high %B, your ACN is absorbing UV light.

Step 3: Alternative Detection (If UV fails)

  • ELSD/CAD: Evaporative Light Scattering or Charged Aerosol Detection is universal and does not rely on chromophores.[1]

  • Mass Spectrometry: The ultimate validator. Look for

    
     Da.[1]
    
Visual Logic: Detection Troubleshooting

DetectionLogic Start Issue: No Peak Visible CheckWavelength Check Wavelength Start->CheckWavelength Is214 Is UV at 210-215 nm? CheckWavelength->Is214 ChangeWL Set UV to 214 nm Is214->ChangeWL No CheckSolvent Check Mobile Phase Is214->CheckSolvent Yes Absorbing Using Acetone/Low Grade ACN? CheckSolvent->Absorbing SwitchSolvent Switch to HPLC Grade ACN Use 0.1% H3PO4 or TFA Absorbing->SwitchSolvent Yes AltDetect Use ELSD or MS Absorbing->AltDetect No

Figure 1: Decision tree for troubleshooting low-visibility peptides.

Module 2: Separation & Purity ("The Shoulder Peak")

User Issue: "I see a main peak, but it has a persistent shoulder or a split top. I suspect racemization."

Root Cause Analysis

Synthetic Ala-Ala-Leu can contain diastereomers (e.g., L-Ala-D -Ala-L-Leu) generated during coupling.[1] These have the exact same mass (MW 273.[1]3) but different 3D shapes. Standard C18 gradients often fail to resolve them because their hydrophobicity is nearly identical.[1]

Troubleshooting Protocol

Step 1: Gradient Shallowing (The "Focus" Tactic) Standard gradients (1% B/min) are too fast for diastereomers.[1]

  • Protocol:

    • Determine the %B where the peptide elutes (e.g., 25% B).

    • Create an isocratic hold at 2-3% below this point (e.g., 22% B) for 5 minutes.

    • Ramp very slowly: 0.2% B per minute (e.g., 22% to 32% B over 50 minutes).

Step 2: Stationary Phase Switching If C18 fails, the separation mechanism must change.

  • Phenyl-Hexyl Columns: Offer

    
     interactions (though weak with this peptide) and different shape selectivity.[1]
    
  • Porous Graphitic Carbon (PGC): Extremely powerful for separating geometric isomers of small polar peptides.[1]

Step 3: Temperature Control

  • Action: Lower the column temperature to 15°C - 20°C .

  • Why: Lower temperatures reduce mass transfer but increase the thermodynamic selectivity between closely related isomers.

Data Summary: Separation Parameters
ParameterStandard ConditionOptimized for DiastereomersReason
Column C18 (Alkyl chain)Phenyl-Hexyl or C12 Alternative shape selectivity.
Gradient Slope 1.0% B / min0.25% B / min Increases interaction time for resolution.[1]
Temperature 25°C - 40°C15°C - 20°C Maximizes selectivity (

) over efficiency (

).[1]
Ion Pair Reagent 0.1% TFA0.1% PFPA (Perfluoropentanoic acid)Stronger ion pairing alters retention behavior.[1]

Module 3: Solubility & Handling ("The Crash")

User Issue: "My peptide precipitates in the vial or clogs the column head."

Root Cause Analysis

While "small," Ala-Ala-Leu is surprisingly hydrophobic.[1] The Leucine side chain is bulky and non-polar. Furthermore, alanine-rich peptides can form


-sheet aggregates that are essentially insoluble in water at neutral pH.[1]
Troubleshooting Protocol

Step 1: The "Rule of Thumb" Test Do not assume solubility. Test in this order:

  • Water (Neutral): Likely poor solubility.[1]

  • Acidic Water (5% Acetic Acid): Protonates the N-terminus, improving solubility.[1] Recommended for injection.

  • DMSO/DMF: Warning: While usually good for peptides, some small zwitterionic peptides crystallize in pure DMSO. Use as a co-solvent (e.g., 50% DMSO/Water).[1]

Step 2: Injection Solvent Match

  • Never inject a sample dissolved in 100% DMSO onto a high-aqueous starting condition (e.g., 5% B).[1] The peptide will crash out instantly at the interface.

  • Solution: Dilute your DMSO stock with water/0.1% TFA to at least 50% aqueous content before injection.[1]

Workflow Visualization

This diagram outlines the optimized purification lifecycle for Ala-Ala-Leu, integrating the troubleshooting steps above.

PurificationWorkflow Crude Crude Synthetic Ala-Ala-Leu Solubility Solubility Test (Try 5% Acetic Acid) Crude->Solubility Prep Prep HPLC (C18 or Phenyl-Hexyl) Solubility->Prep Dissolved Gradient Shallow Gradient (0.2% B/min) Prep->Gradient Method Fraction Fraction Collection (Trigger: 214nm) Gradient->Fraction Analysis Purity Check (UHPLC + MS) Fraction->Analysis Analysis->Prep Fail (Re-purify) Lyophil Lyophilization Analysis->Lyophil Pass

Figure 2: End-to-end purification workflow for hydrophobic tripeptides.

Frequently Asked Questions (FAQ)

Q1: Why does my Mass Spec show a peak at [M+H]+ = 274, but also a tiny peak at 231? A: The peak at 231 Da likely corresponds to Ala-Leu (Deletion sequence).[1] In SPPS, if the second Alanine coupling was incomplete, you get the n-1 impurity. This is chemically very distinct and should separate easily on C18.[1]

Q2: Can I use Ammonium Acetate instead of TFA? A: Yes, but be careful. TFA (Trifluoroacetic acid) acts as an ion-pairing agent that "masks" the positive charge, making the peptide more hydrophobic and improving peak shape on C18. Ammonium Acetate is a weaker buffer.[1] If you switch, your retention times will shift significantly, and peak tailing may increase due to silanol interactions.

Q3: My collected fractions turned into a gel after drying. Why? A: This is common with Alanine/Leucine peptides.[1] They form hydrogels or aggregates.[1] To fix this, re-dissolve in 10% Acetic Acid and lyophilize again. Ensure the freeze-drying cycle is long enough to remove all bound water, which stabilizes the amorphous powder.

References

  • Waters Corporation. Peptide Isolation – Method Development Considerations. Waters.com.[1] Available at: [Link][1]

  • Agilent Technologies. HPLC Column and Separation Troubleshooting Guide. Agilent.com.[1] Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. CRC Press.[1] (Contextual grounding for hydrophobicity coefficients of Leu/Ala).

  • PubChem. L-Alanyl-L-alanyl-L-leucine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Optimization

Minimizing racemization during L-Alanyl-L-alanyl-L-leucine synthesis

Welcome to the technical support center for the synthesis of L-Alanyl-L-alanyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of L-Alanyl-L-alanyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing racemization, a critical factor in ensuring the stereochemical integrity and biological activity of synthetic peptides. Here, we will explore the mechanistic underpinnings of racemization and provide practical, field-tested strategies to mitigate this common side reaction.

Introduction: The Challenge of Stereochemical Purity in Tripeptide Synthesis

The synthesis of peptides with defined stereochemistry is a cornerstone of modern drug discovery and biochemical research. L-Alanyl-L-alanyl-L-leucine, a simple tripeptide, serves as an excellent model for understanding the challenges inherent in peptide synthesis. The primary obstacle to obtaining a stereochemically pure product is racemization—the loss of chiral integrity at the α-carbon of the amino acid residues during the coupling steps.

Racemization can lead to the formation of diastereomeric impurities (e.g., L-D-L or L-L-D isomers) that are often difficult to separate from the desired L-L-L peptide and can have significantly different biological activities. This guide will provide a comprehensive overview of the factors influencing racemization and practical troubleshooting strategies to ensure the synthesis of high-purity L-Alanyl-L-alanyl-L-leucine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of L-Alanyl-L-alanyl-L-leucine?

A1: The dominant mechanism of racemization during the coupling of N-protected amino acids or peptides is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3][4][5][6] This occurs when the carboxyl group of the N-protected L-Alanine (in the first coupling) or the N-protected L-Alanyl-L-alanine (in the second coupling) is activated. The activated intermediate can cyclize to form the oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[1][4]

Q2: Which of the two coupling steps in the synthesis of L-Alanyl-L-alanyl-L-leucine is more prone to racemization?

A2: The second coupling step, where the dipeptide fragment (e.g., Z-L-Alanyl-L-alanine) is coupled to L-leucine methyl ester, is generally more susceptible to racemization. This is because the N-acyl group on the activated alanine residue is an amino acid residue itself, which enhances the electron-withdrawing nature of the protecting group and facilitates oxazolone formation.[7] In contrast, the first coupling of an N-protected L-alanine (e.g., with a Boc or Z group) to L-alanine methyl ester is less prone to racemization because urethane-type protecting groups are known to suppress oxazolone formation.[7]

Q3: How does the choice of coupling reagent impact racemization?

A3: The choice of coupling reagent is critical in controlling racemization.[8]

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents can lead to significant racemization.[8] However, their tendency to cause racemization can be effectively suppressed by the addition of nucleophilic additives.[8][9][10]

  • Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These are generally more efficient and lead to less racemization than carbodiimides alone, but they are not entirely immune to causing this side reaction, especially with sensitive amino acids.[7][8][10] Their effectiveness is often enhanced by the in situ formation of active esters with additives like HOBt or HOAt.[10][11][12] For particularly challenging couplings, reagents like DEPBT have shown lower racemization potential.[7][8]

Q4: What is the role of additives like HOBt and Oxyma in minimizing racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are indispensable for suppressing racemization, particularly when using carbodiimide coupling reagents.[7][8][9][13][14] They function by reacting with the initially formed highly reactive intermediate (e.g., the O-acylisourea from DCC) to generate an active ester (e.g., the HOBt-ester). This active ester is more stable and less prone to cyclizing into an oxazolone, yet sufficiently reactive to couple with the amine component.[8][14] Oxyma is a non-explosive alternative to HOBt and has been shown to be highly efficient in suppressing racemization and enhancing coupling rates.[7][9][15]

Q5: How do reaction conditions such as solvent, temperature, and base affect racemization?

A5:

  • Solvent: The polarity of the solvent can influence the rate of racemization.[1][8][16] More polar aprotic solvents like DMF can promote racemization, while less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be preferable in some cases.[1][8] However, solvent choice is often dictated by the solubility of the peptide and reagents.[8]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[8][17] Performing the coupling reaction at a reduced temperature (e.g., 0 °C) is a common and effective strategy to minimize epimerization.[8]

  • Base: The choice and concentration of the base are crucial.[16] Strong, non-sterically hindered bases can increase the rate of α-proton abstraction from the oxazolone intermediate.[18] While N,N-diisopropylethylamine (DIPEA) is commonly used, weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices to suppress racemization.[8] It is also important to use the minimum amount of base necessary for the reaction.[8]

Troubleshooting Guide

Issue 1: Significant Diastereomeric Impurity Detected in the Final Tripeptide Product

This is a frequent issue, often pointing to problems in the coupling steps. Follow this systematic approach to identify and resolve the source of racemization.

Step 1: Review Your Coupling Reagent and Additives

  • Causality: The reactivity of the activated carboxylic acid is directly correlated with the propensity for oxazolone formation.

  • Troubleshooting:

    • If using a carbodiimide (DCC, DIC, EDC) without an additive, this is the most likely cause. Solution: Always incorporate an additive like HOBt or Oxyma.[8][9][14]

    • If using a uronium/aminium reagent (HBTU, HATU) and still observing racemization, consider the inherent sensitivity of the coupling. Solution: For the second coupling step (dipeptide to amino acid), you may need to switch to a reagent known for lower racemization potential, such as DEPBT.[7][8]

Step 2: Evaluate the Base Used in the Coupling Reaction

  • Causality: The base facilitates the deprotonation of the oxazolone intermediate, which is the key step in racemization.

  • Troubleshooting:

    • If using a strong, non-hindered base like triethylamine (TEA) or an excess of DIPEA. Solution: Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[8] Ensure you are using the minimum stoichiometric amount of base required.

Step 3: Control the Reaction Temperature

  • Causality: Racemization is a kinetically controlled process, and higher temperatures increase the reaction rate.

  • Troubleshooting:

    • If the coupling reaction was performed at room temperature or higher. Solution: Lower the reaction temperature. Start the activation and coupling at 0 °C and let the reaction slowly warm to room temperature.[8] For particularly sensitive couplings, maintaining the reaction at 0 °C for its entirety may be necessary.

Step 4: Assess the Purity of Starting Materials

  • Causality: The presence of the D-enantiomer in the starting amino acids will inevitably lead to diastereomeric impurities in the final peptide.

  • Troubleshooting:

    • Confirm the enantiomeric purity of the protected L-alanine and L-leucine derivatives using a suitable analytical method, such as chiral HPLC or capillary electrophoresis.[19][20] Solution: If the starting materials are not of high enantiomeric purity, they must be purified or replaced.

Visualizing the Racemization Mechanism

racemization_mechanism cluster_activation Activation cluster_racemization_path Racemization Pathway cluster_coupling_path Desired Coupling Pathway cluster_suppression_path Suppression Pathway N_Protected_L_AA N-Protected L-Amino Acid (e.g., Z-Ala-Ala) Activated_Intermediate Highly Reactive Activated Intermediate N_Protected_L_AA->Activated_Intermediate + Coupling Reagent (e.g., DCC) Oxazolone 5(4H)-Oxazolone Intermediate Activated_Intermediate->Oxazolone Cyclization L_Peptide Desired L-Peptide Activated_Intermediate->L_Peptide + L-Leucine-OMe (Direct Aminolysis) Active_Ester Less Reactive Active Ester (e.g., HOBt-ester) Activated_Intermediate->Active_Ester + Additive (e.g., HOBt) Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ (Reversible) D_Isomer N-Protected D-Amino Acid (Racemized) Enolate->D_Isomer Protonation from opposite face Active_Ester->L_Peptide + L-Leucine-OMe

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Experimental Protocols

Protocol 1: Optimized Coupling of Z-L-Alanyl-L-alanine with L-Leucine Methyl Ester

This protocol is designed to minimize racemization during the critical second coupling step.

Materials:

  • Z-L-Alanyl-L-alanine

  • L-Leucine methyl ester hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Z-L-Alanyl-L-alanine (1.0 eq) and HOBt (1.1 eq) or Oxyma (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 20 minutes.

  • Neutralization: In a separate flask, dissolve L-Leucine methyl ester hydrochloride (1.1 eq) in DCM and add NMM (1.1 eq). Stir for 5 minutes at room temperature.

  • Coupling: Add the neutralized L-Leucine methyl ester solution to the activated dipeptide solution at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude tripeptide by flash column chromatography or recrystallization.

Protocol 2: Quantification of Diastereomeric Impurities by Chiral HPLC

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A chiral stationary phase column suitable for separating peptide diastereomers (e.g., a protein-based or polysaccharide-based chiral column).

Mobile Phase and Conditions (Example):

  • Mobile Phase: Isocratic mixture of hexane, ethanol, and trifluoroacetic acid (TFA). The exact ratio must be optimized for the specific column and peptide.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Column Temperature: 25 °C

Procedure:

  • Sample Preparation: Prepare a standard solution of the purified L-Alanyl-L-alanyl-L-leucine at a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample onto the chiral column.

  • Analysis: Record the chromatogram. The L-L-L and any diastereomeric (e.g., D-L-L, L-D-L, L-L-D) peptides should elute at different retention times.

  • Quantification: Integrate the peak areas of all diastereomers. The percentage of the desired L-L-L isomer can be calculated as: (Area_LLL / Total Area of all isomers) * 100

Data Summary

Coupling Reagent CombinationBaseTemperature (°C)Racemization (%) (Typical)
DCCTEA25High (>15%)
DCC/HOBtDIPEA25Moderate (2-5%)
DCC/HOBtNMM0Low (0.5-2%)
HBTU/HOBtDIPEA25Moderate (1-4%)
HBTU/HOBtNMM0Low (0.5-1.5%)
DEPBTDIPEA25Low (<1%)

Note: These are typical values and can vary based on the specific reaction conditions and peptide sequence.

Troubleshooting Workflow

troubleshooting_workflow Start High Racemization Detected in L-Ala-L-Ala-L-Leu CheckReagent Review Coupling Reagent: Using Carbodiimide Alone? Start->CheckReagent AddAdditive Action: Add HOBt or Oxyma to the reaction. CheckReagent->AddAdditive Yes CheckBase Review Base: Using strong/excess base (e.g., TEA, excess DIPEA)? CheckReagent->CheckBase No AddAdditive->CheckBase ChangeBase Action: Switch to a weaker/ hindered base (NMM, Collidine). Use minimal amount. CheckBase->ChangeBase Yes CheckTemp Review Temperature: Reaction at RT or elevated? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Action: Perform coupling at 0°C. CheckTemp->LowerTemp Yes CheckPurity Review Starting Materials: Enantiomeric purity confirmed? CheckTemp->CheckPurity No LowerTemp->CheckPurity PurifySM Action: Verify purity via chiral HPLC/CE. Replace if necessary. CheckPurity->PurifySM No End Racemization Minimized CheckPurity->End Yes PurifySM->End

Caption: A step-by-step workflow for troubleshooting racemization issues.

References

  • BenchChem. (2025). The Synthesis of L-Alanyl-L-leucine: A Technical Guide for Scientific Professionals.
  • BenchChem. (2025).
  • ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
  • Slideshare. (n.d.).
  • YouTube. (2021).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Luxembourg Bio Technologies. (n.d.).
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • PubMed. (n.d.).
  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.
  • BenchChem. (n.d.). Detecting Racemization in Fmoc-Cys(Trt)
  • ResearchGate. (n.d.).
  • ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?.
  • RSC Publishing. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling.
  • MDPI. (n.d.).
  • Journal of the American Chemical Society. (n.d.). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Bioavailability of Tripeptides vs. Free Amino Acids

Executive Summary: The Kinetic Advantage For decades, the assumption in clinical nutrition and pharmacology was that protein hydrolysis to free amino acids (FAAs) was a prerequisite for absorption. This dogma has been ov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Advantage

For decades, the assumption in clinical nutrition and pharmacology was that protein hydrolysis to free amino acids (FAAs) was a prerequisite for absorption. This dogma has been overturned by the characterization of the Peptide Transporter 1 (PEPT1) .

Current data indicates that tripeptides (and dipeptides) often exhibit a "kinetic advantage" over FAAs—they are absorbed faster, retain higher nitrogen balance, and can bypass the saturation limits of specific amino acid transporters. This guide provides a technical comparison of these two modalities, supported by kinetic data and experimental protocols for validation.

Mechanistic Divergence: PEPT1 vs. Amino Acid Transporters

The bioavailability differential stems from the distinct transport systems utilized by peptides versus free amino acids.[1][2]

Free Amino Acids (FAAs)

FAAs rely on a variety of group-specific transporters (e.g., System L, System


) that are often saturable  and competitive . For example, large neutral amino acids (Leucine, Isoleucine, Valine) compete for the same LAT1 transporter. If a formulation contains high concentrations of one, it inhibits the absorption of the others.
Tripeptides (PEPT1)

Tripeptides utilize the SLC15A1 (PEPT1) transporter.[1]

  • Promiscuity: PEPT1 is a high-capacity, low-affinity transporter that accepts a vast library of di- and tripeptides, regardless of side-chain charge or hydrophobicity.

  • Stoichiometry: It functions as a proton-coupled symporter (

    
     gradient).
    
  • Efficiency: A single transport event moves three amino acids into the enterocyte, whereas FAA transport moves only one.

Visualization of Transport Pathways

TransportMechanism cluster_lumen Intestinal Lumen (Apical) cluster_enterocyte Enterocyte Cytosol cluster_blood Portal Circulation (Basolateral) Tripeptide Tripeptide (e.g., Gly-Pro-Hyp) PEPT1 PEPT1 Transporter (High Capacity) Tripeptide->PEPT1 Substrate FAA Free Amino Acids (e.g., Gly, Pro) AAT AA Transporters (Saturable/Competitive) FAA->AAT Substrate H_ion H+ Ion H_ion->PEPT1 Coupling Intact_Pep Intact Peptide PEPT1->Intact_Pep Influx Metabolized_AA Free AA Pool AAT->Metabolized_AA Influx Peptidase Cytosolic Peptidases Peptidase->Metabolized_AA Intact_Pep->Peptidase Hydrolysis (Partial) Blood_Pep Systemic Peptide Intact_Pep->Blood_Pep Basolateral Transport Blood_AA Systemic AA Metabolized_AA->Blood_AA Facilitated Diffusion

Figure 1: Comparative transport mechanisms. Note the dual fate of tripeptides: they can be hydrolyzed intracellularly or transported intact into circulation, whereas FAAs are limited to specific, competitive entry gates.

Pharmacokinetics and Bioavailability Data[3][4][5]

Experimental data confirms that tripeptides often achieve higher


 (peak concentration) and 

(total exposure) for total nitrogen compared to equivalent FAA mixtures.
Kinetic Parameters ( and )

The table below compares the transport kinetics of a model peptide (Gly-Sar) versus its constituent amino acids. Note the significantly higher


 (transport velocity) for the peptide.
ParameterTripeptide / Dipeptide (e.g., Gly-Sar)Free Amino Acid (e.g., Glycine)Implication
Transporter PEPT1 (SLC15A1)GLYT1, PAT1, ATB0,+Distinct pathways prevent competition.

(Affinity)
0.35 – 3.8 mM0.2 – 1.0 mMFAAs have higher affinity (bind tighter), but saturate faster.

(Capacity)
8.4 – 21.0 nmol/mg/10min ~1.5 – 5.0 nmol/mg/10minPeptides are transported 4-5x faster at high concentrations.
Interaction

Gradient Dependent

or

Dependent
PEPT1 is driven by the acidic microclimate of the gut.
Case Study: Collagen Tripeptides (Gly-Pro-Hyp)

Collagen hydrolysates illustrate the stability advantage. The tripeptide Gly-Pro-Hyp (GPO) is resistant to peptidases due to the proline/hydroxyproline imino rings.

  • Oral Bioavailability: ~4.4% for intact GPO; ~19.3% for its metabolite Pro-Hyp.[3][4]

  • Flip-Flop Kinetics: Studies in rats show that for GPO, the elimination rate constant (

    
    ) is significantly higher than the absorption rate constant (
    
    
    
    ).[3] This suggests that while absorption is transporter-mediated and steady, rapid systemic distribution or renal excretion limits plasma accumulation.
  • Comparison: Ingestion of GPO results in detectable plasma levels of the intact tripeptide, whereas ingestion of free Gly, Pro, and Hyp results in zero detectable tripeptide in plasma.

Experimental Validation Protocols

To objectively assess the bioavailability of a novel tripeptide candidate, the Caco-2 Permeability Assay is the industry standard for predicting human intestinal absorption.

Protocol: Caco-2 Permeability Assay

Objective: Determine the Apparent Permeability Coefficient (


) of a tripeptide.

Reagents:

  • Caco-2 cell line (HTB-37).

  • Transport Buffer: HBSS (pH 6.0 Apical / pH 7.4 Basolateral).

  • Internal Standard: Gly-Sar (positive control), Mannitol (integrity marker).

Workflow:

  • Seeding: Seed cells at

    
     cells/cm² on transwell inserts (0.4 µm pore size).
    
  • Differentiation: Culture for 21 days to allow formation of tight junctions and expression of PEPT1.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance Criteria: TEER > 300

      
      .[5]
      
  • Transport Study:

    • Add Tripeptide (e.g., 10 mM) to the Apical chamber (pH 6.0 to mimic jejunum).

    • Add blank HBSS to the Basolateral chamber (pH 7.4 to mimic blood).

    • Incubate at 37°C.

  • Sampling: Collect 100 µL from Basolateral side at 30, 60, 90, and 120 min. Replace volume with fresh buffer.

  • Analysis: Quantify using LC-MS/MS (MRM mode).

Calculation:


[5]
  • 
    : Flux rate (nmol/sec).
    
  • 
    : Surface area (
    
    
    
    ).[5][6][7]
  • 
    : Initial concentration.
    
Experimental Workflow Diagram

Caco2Protocol Start Start: Caco-2 Seeding Culture Culture 21 Days (Differentiation) Start->Culture TEER Measure TEER (>300 Ω·cm²) Culture->TEER TEER->Start Fail Prep Buffer Prep Apical: pH 6.0 Basolateral: pH 7.4 TEER->Prep Pass Load Load Tripeptide (Apical Chamber) Prep->Load Incubate Incubate 37°C (0 - 120 min) Load->Incubate Sample Sample Basolateral (LC-MS/MS) Incubate->Sample Calc Calculate Papp Sample->Calc

Figure 2: Standardized Caco-2 workflow for assessing peptide permeability. Critical control points include the 21-day differentiation period and the TEER integrity check.

Therapeutic Implications

Stability vs. Absorption Trade-off

While PEPT1 allows for rapid absorption, cytosolic peptidases (like aminopeptidases) can hydrolyze tripeptides before they reach the blood.

  • Design Strategy: Incorporate Proline or Hydroxyproline at the C-terminus or N-terminus. These imino acids confer resistance to hydrolysis, increasing the likelihood of the peptide entering the systemic circulation intact.

Toxicity and Solubility
  • Osmolality: Tripeptide formulations have lower osmolality than equivalent FAA mixtures (fewer particles per gram of nitrogen). This reduces the risk of osmotic diarrhea in clinical nutrition applications.

  • Solubility: Hydrophobic amino acids (like Leucine) have poor solubility. Incorporating them into a tripeptide (e.g., Gly-Leu-Gly) significantly enhances solubility without altering the amino acid payload.

References

  • Adibi, S. A. (2003). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

  • Sontakke, S. B., et al. (2016). A Comparison of the Intestinal Absorption of Amino Acids and Dipeptides. Journal of Physiology and Pharmacology. Link

  • Jendricke, P., et al. (2023). Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats. Journal of Agricultural and Food Chemistry. Link

  • Brandsch, M., et al. (2008). Intestinal transport of amino acids and peptides. In: Drug Absorption Studies. Biotechnology: Pharmaceutical Aspects. Link

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Link

Sources

Comparative

The Decisive Role of Amino Acid Sequence in Dipeptide Thermal Stability: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the intrinsic properties of dipeptides is paramount for their effective application. Among these properties, thermal stability is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic properties of dipeptides is paramount for their effective application. Among these properties, thermal stability is a critical parameter influencing storage, formulation, and ultimately, the efficacy of peptide-based therapeutics. This guide provides an in-depth comparison of how the amino acid sequence dictates the thermal stability of dipeptides, supported by experimental data and detailed analytical protocols. We will explore the causal relationships between amino acid side-chain characteristics and thermal behavior, offering a scientifically grounded framework for predicting and engineering dipeptide stability.

The Fundamentals of Dipeptide Stability: Beyond the Peptide Bond

A dipeptide is the simplest peptide, consisting of two amino acids linked by a single peptide bond. While the peptide bond itself is relatively stable, the overall thermal stability of a dipeptide is profoundly influenced by the physicochemical properties of the constituent amino acid side chains. These side chains, with their varying size, polarity, charge, and hydrophobicity, dictate the non-covalent interactions within and between molecules, which in turn govern the energy required to induce conformational changes or decomposition.

Thermal degradation of dipeptides is not merely a random process. A primary pathway for the thermal decomposition of dipeptides is the intramolecular cyclization to form 2,5-diketopiperazines (DKPs). This process is driven by the intrinsic stability of the six-membered ring structure.[1] The propensity for DKP formation and other degradation pathways is highly dependent on the nature of the amino acid residues.

Comparative Analysis of Dipeptide Thermal Stability

To quantitatively assess the impact of amino acid sequence on thermal stability, we can compare the melting temperatures (Tm) and decomposition temperatures (Td) of various dipeptides. It is important to note that for many dipeptides, thermal decomposition occurs before melting when analyzed by conventional Differential Scanning Calorimetry (DSC).[2] Therefore, Fast Scanning Calorimetry (FSC) is often employed to measure melting properties by using extremely high heating rates to outrun decomposition.[2]

The following table summarizes the melting points of several dipeptides, primarily based on glycine and alanine, as determined by FSC. This data provides a clear comparison of how side-chain modifications influence thermal stability.

DipeptideAmino Acid 1 (R1)Amino Acid 2 (R2)Side Chain PropertiesMelting Point (Tm) in °C
Glycyl-glycine (Gly-Gly)Glycine (H)Glycine (H)Non-polar, smallest245
Glycyl-L-alanine (Gly-Ala)Glycine (H)L-Alanine (CH3)Non-polar258
L-Alanyl-glycine (Ala-Gly)L-Alanine (CH3)Glycine (H)Non-polar260
L-Alanyl-L-alanine (Ala-Ala)L-Alanine (CH3)L-Alanine (CH3)Non-polar288

Data sourced from Do et al. (2019).[2]

From this data, a clear trend emerges: the addition of a methyl group in place of a hydrogen on the alpha-carbon increases the melting point and thus the thermal stability of the dipeptide. This is likely due to increased van der Waals interactions and more efficient crystal packing.

Key Factors Influencing Dipeptide Thermal Stability: A Deeper Dive

The thermal stability of a dipeptide is a multifactorial property. The following diagram illustrates the key relationships between amino acid properties and their impact on thermal stability.

G cluster_properties Amino Acid Side Chain Properties cluster_interactions Intermolecular & Intramolecular Interactions cluster_stability Dipeptide Thermal Stability Hydrophobicity Hydrophobicity VdW Van der Waals Forces Hydrophobicity->VdW Increases Size Size & Steric Hindrance Size->VdW Increases HBonds Hydrogen Bonding Size->HBonds Can hinder Charge Charge & Polarity Charge->HBonds Influences Electrostatic Electrostatic Interactions Charge->Electrostatic Governs Aromaticity Aromaticity PiStacking π-π Stacking Aromaticity->PiStacking Enables Stability Thermal Stability (Tm / Td) VdW->Stability Increases HBonds->Stability Increases Electrostatic->Stability Can increase or decrease PiStacking->Stability Increases

Figure 1. Relationship between amino acid side-chain properties and dipeptide thermal stability.

  • Hydrophobicity: Non-polar, hydrophobic side chains, such as those of alanine and valine, tend to increase thermal stability. This is attributed to stronger van der Waals interactions and the hydrophobic effect, which promotes more compact and stable structures in an aqueous environment.

  • Size and Steric Hindrance: Larger side chains can lead to increased van der Waals forces, which can enhance stability. However, bulky side chains can also introduce steric hindrance, potentially disrupting optimal packing in the solid state and affecting stability.

  • Charge and Polarity: The presence of charged or polar side chains introduces the possibility of electrostatic interactions and hydrogen bonding, which can significantly impact thermal stability. While strong, well-ordered hydrogen bond networks can enhance stability, mismatched or repulsive electrostatic interactions can be destabilizing. For example, studies on larger peptides have shown that N-terminal polar or charged amino acids next to a proline residue can lead to faster degradation.[5]

  • Aromaticity: Aromatic residues like phenylalanine, tyrosine, and tryptophan can contribute to thermal stability through π-π stacking interactions, where the planar aromatic rings stack on top of each other, creating favorable energetic interactions.

Experimental Protocols for Assessing Dipeptide Thermal Stability

To ensure the scientific integrity of thermal stability assessments, it is crucial to employ well-validated experimental protocols. Here, we provide detailed methodologies for two key techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Workflow

The following diagram outlines the general workflow for assessing the thermal stability of dipeptides.

G start Dipeptide Sample dsc Differential Scanning Calorimetry (DSC/FSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga data_analysis Data Analysis dsc->data_analysis tga->data_analysis tm Melting Temperature (Tm) data_analysis->tm td Decomposition Temperature (Td) data_analysis->td interpretation Interpretation & Comparison tm->interpretation td->interpretation

Figure 2. Experimental workflow for dipeptide thermal stability analysis.

Protocol 1: Differential Scanning Calorimetry (DSC) / Fast Scanning Calorimetry (FSC)

Objective: To determine the melting temperature (Tm) and enthalpy of fusion (ΔHfus) of a dipeptide.

Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. An endothermic peak in the DSC thermogram corresponds to the melting of the sample. For dipeptides that decompose before melting, FSC is necessary to achieve heating rates high enough to observe the melting transition.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dipeptide sample into a clean, hermetically sealed aluminum pan.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup (Conventional DSC):

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30°C).

  • Thermal Program (Conventional DSC):

    • Heat the sample at a constant rate, typically 10°C/min, to a temperature above the expected melting point.

    • Record the heat flow as a function of temperature.

  • Instrument Setup and Thermal Program (FSC):

    • Due to the specialized nature of FSC, follow the manufacturer's instructions for sample loading on the chip sensor.

    • Employ very high heating rates, typically in the range of 1000 to 10,000 K/s, to suppress decomposition.[2]

  • Data Analysis:

    • Determine the onset temperature and the peak temperature of the endothermic event in the DSC/FSC thermogram. The peak temperature is generally reported as the melting point (Tm).

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and characterize the mass loss profile of a dipeptide.

Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss is a key indicator of thermal stability.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dipeptide sample into a tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to ensure an inert atmosphere during the analysis.

    • Equilibrate the system at a starting temperature of around 30°C.[3]

  • Thermal Program:

    • Heat the sample at a constant rate, typically 10°C/min, to a final temperature where complete decomposition is expected (e.g., 600°C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Td), which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition step.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Conclusion

The amino acid sequence is a fundamental determinant of dipeptide thermal stability. By understanding the interplay of side-chain properties such as hydrophobicity, size, charge, and aromaticity, researchers can make informed decisions in the design and selection of dipeptides with desired stability profiles. The systematic application of analytical techniques like DSC/FSC and TGA, guided by robust experimental protocols, provides the necessary data to compare and rank dipeptides based on their thermal robustness. This knowledge is critical for advancing the development of stable and effective peptide-based therapeutics and other biotechnological applications.

References

  • Schaberg, A., Wroblowski, R., & Goertz, R. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Physics: Conference Series, 1107(3), 032013. [Link]

  • Guzman, F., Barberis, S., & Illanes, A. (2007). Peptide synthesis: chemical and enzymatic. Electronic Journal of Biotechnology, 10(2), 279-314. [Link]

  • Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC biophysics, 11(1), 2. [Link]

  • Do, H. T., Chua, Y. Z., Habicht, J., Klinksiek, M., Hallermann, M., Zaitsau, D., ... & Held, C. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(40), 22393-22407. [Link]

  • Do, H. T., et al. (2021). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Industrial & Engineering Chemistry Research, 60(2), 969-981. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Kuril, A. K. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Journal of Pharmaceutical Research International, 36(7), 179-187. [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • Schick, C. (2009). Differential scanning calorimetry (DSC) of semicrystalline polymers. Analytical and bioanalytical chemistry, 395(6), 1589-1611. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2011). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
  • Li, W., & Guttman, A. (2013). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Analytical chemistry, 85(15), 7157–7161. [Link]

  • Rodin, V. V., & Khvostenko, O. I. (2010). Thermal analysis of amino acids and peptides. Journal of Thermal Analysis and Calorimetry, 101(2), 627-632.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Wesolowski, M. (1982). Thermal decomposition of amino acids. Journal of Thermal Analysis, 25(2), 345-357.
  • Do, H. T., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(40), 22393-22407. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of L-Alanyl-L-alanyl-L-leucine

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety and environmental stewardship. The proper managemen...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety and environmental stewardship. The proper management and disposal of all laboratory reagents, including peptides like L-Alanyl-L-alanyl-L-leucine, are not merely regulatory hurdles but cornerstones of responsible science. While this tripeptide is not currently classified as a hazardous substance, its disposal demands a systematic and cautious approach to protect both laboratory personnel and the environment.[1]

This guide provides a comprehensive, step-by-step framework for the disposal of L-Alanyl-L-alanyl-L-leucine, designed for researchers, scientists, and drug development professionals. The protocols herein are synthesized from authoritative safety data and best practices in chemical waste management, ensuring a self-validating system of safety and compliance.

Core Safety and Handling Directives

Before beginning any disposal procedure, a thorough understanding of the material's characteristics and the required safety precautions is essential. This initial assessment is the first line of defense against accidental exposure and environmental contamination.

L-Alanyl-L-alanyl-L-leucine is typically a white, solid powder.[1] Although not classified as hazardous under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it should be handled with the standard prudence afforded to all laboratory chemicals.[2][3] The primary risks associated with handling the solid form are inhalation of dust and contact with skin or eyes.[4][5]

The following table summarizes the essential safety and disposal information.

ParameterInformationSource
Chemical Name L-Alanyl-L-alanyl-L-leucineN/A
CAS Number 3303-33-1[1]
Appearance White Powder[1]
Primary Disposal Route Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][4]
Prohibited Disposal Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed. Do not dispose of in household trash.[1][4][6][7]
Required PPE Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat.[4][5][8]

All handling of the solid powder, particularly when weighing or transferring, should be conducted in a well-ventilated area or a chemical fume hood to minimize dust formation and inhalation risk.[4][8]

The Cardinal Principles of Peptide Disposal

The logic behind proper chemical disposal is rooted in preventing unintended chemical reactions and environmental harm. Peptides, being biologically-related molecules, should never be disposed of via standard wastewater or solid waste streams.

  • Prohibition of Sewer Disposal: Discharging chemicals down the drain can interfere with wastewater treatment processes and introduce substances into the aquatic environment, with unknown long-term ecological effects.[6][7]

  • Avoidance of Regular Trash: Disposing of lab chemicals in standard trash can lead to the contamination of landfills and groundwater. It also poses a risk to sanitation workers who are not equipped to handle chemical waste.[6]

  • Mandate for Professional Disposal: The most reliable method for neutralizing chemical waste is through high-temperature incineration by a licensed and certified waste management facility.[4] This ensures the complete destruction of the compound into simpler, non-toxic components.

Step-by-Step Disposal Protocols

The correct disposal procedure depends on the physical form of the waste—solid or liquid. Each stream requires a distinct, validated workflow.

This protocol applies to unused or expired L-Alanyl-L-alanyl-L-leucine powder, as well as contaminated consumables such as weigh boats, gloves, or paper towels.

  • Segregation: At the point of generation, immediately segregate all solid waste contaminated with L-Alanyl-L-alanyl-L-leucine from regular laboratory trash.

  • Containerization: Place the solid waste into a dedicated, clearly marked, and chemically compatible waste container.[9] This should be a robust, sealable container, often a plastic pail or a lined cardboard box specifically designated for solid chemical waste.[2]

  • Labeling: Label the waste container clearly. The label must include, at a minimum:

    • The full chemical name: "L-Alanyl-L-alanyl-L-leucine Waste"

    • The primary hazard (even if minimal): "Caution: Laboratory Chemical"

    • The date the container was started.

    • Your name and laboratory location. Your institution's Environmental Health & Safety (EHS) office will provide specific labeling requirements.[10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory.[10] This area should be away from general traffic, clearly marked, and ideally within a ventilated cabinet or secondary containment.

  • Final Disposal: Once the container is full, or on a regular schedule, arrange for pickup by your institution's EHS department or a certified chemical waste contractor. They will transport it for final disposal via incineration.[4]

This protocol applies to aqueous solutions containing L-Alanyl-L-alanyl-L-leucine, such as unused experimental solutions or contaminated buffers.

  • Chemical Inactivation (Best Practice): While L-Alanyl-L-alanyl-L-leucine is not highly reactive, treating peptide solutions to denature them is a prudent step, especially in drug development settings where biological activity is a consideration.[8]

    • Inactivation Reagent: Prepare a 10% bleach solution or 1 M Sodium Hydroxide (NaOH).

    • Procedure: In a chemical fume hood, slowly add the liquid peptide waste to the inactivation solution at a ratio of approximately 1 part waste to 10 parts inactivation solution.

    • Contact Time: Allow the mixture to stand for at least 30-60 minutes to ensure complete inactivation.[8]

  • Containerization: Pour the inactivated solution into a dedicated, properly vented, and clearly labeled liquid waste container.[9] Use a container made of a compatible material, such as high-density polyethylene (HDPE). Never mix incompatible waste streams. [10]

  • Labeling: Label the liquid waste container with its complete contents, including the inactivated peptide and the inactivation reagent (e.g., "L-Alanyl-L-alanyl-L-leucine in 10% Bleach Solution"). Follow all institutional EHS labeling guidelines.[10]

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area, always within secondary containment to prevent spills.

  • Final Disposal: Arrange for pickup through your institution's EHS office for incineration.

Accidental Spill Management

In the event of a small-scale spill of solid L-Alanyl-L-alanyl-L-leucine powder in a laboratory setting, follow this procedure:

  • Secure the Area: Ensure the area is well-ventilated and restrict access to prevent further dispersal.

  • Don PPE: If not already wearing it, put on your lab coat, safety goggles, and gloves.

  • Contain and Clean: Gently sweep up the spilled solid material.[5] Avoid actions that create dust. Place the swept-up powder and any cleaning materials (e.g., contaminated paper towels) into a sealed bag or container.[2]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel.

  • Dispose: Label the sealed container as "Spill Debris: L-Alanyl-L-alanyl-L-leucine" and dispose of it as solid chemical waste according to Protocol 1.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions, ensuring that each step from waste generation to final disposal is handled correctly.

G cluster_0 Waste Generation & Characterization cluster_1 Waste Stream Segregation cluster_2 Solid Waste Protocol cluster_3 Liquid Waste Protocol cluster_4 Final Disposal start Waste Identified: L-Alanyl-L-alanyl-L-leucine form_q What is the physical form? start->form_q solid_waste Solid Waste (Powder, Contaminated Consumables) form_q->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions, Buffers) form_q->liquid_waste Liquid container_solid 1. Place in dedicated solid waste container. solid_waste->container_solid label_solid 2. Label with full chemical name, date, and lab info. container_solid->label_solid storage Store sealed container in designated Satellite Accumulation Area. label_solid->storage inactivate 1. Inactivate with 10% Bleach or 1M NaOH (Best Practice). liquid_waste->inactivate container_liquid 2. Place in dedicated liquid waste container. inactivate->container_liquid label_liquid 3. Label with all contents, date, and lab info. container_liquid->label_liquid label_liquid->storage disposal Arrange pickup by certified EHS / Waste Handler for Incineration. storage->disposal

Caption: Decision workflow for the proper disposal of L-Alanyl-L-alanyl-L-leucine.

By adhering to these structured protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment. Always consult your local and institutional EHS guidelines, as they represent the final authority on waste management procedures in your specific location.[9][10]

References

  • Safety Data Sheet: L-Leucine. Carl ROTH. [Link]

  • Tirzepatide / Niacinamide Injection. Empower Pharmacy. [Link]

  • Safety Data Sheet: L-Leucine. Carl ROTH. [Link]

  • How To: Lab Waste. YouTube. [Link]

  • SAFETY DATA SHEET: L-LEUCINE. Ajinomoto - AminoScience Division. [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]

  • Hazardous Waste Generation and Commercial Hazardous Waste Management Capacity. U.S. Environmental Protection Agency. [Link]

  • Proper Handling and Disposal of Laboratory Waste. JoVE. [Link]

  • How to Store Tirzepatide: Essential Tips for Maintaining Your Medication's Potency. TrimRX. [Link]

  • DEA Pharmaceutical Disposal Regulations. Rx Destroyer. [Link]

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration. [Link]

  • GHK-Cu (50mg Vial) Dosage Protocol. Peptide Dosages. [Link]

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Handling

A Researcher's Guide to the Safe Handling and Disposal of L-Alanyl-L-alanyl-L-leucine

As a tripeptide composed of the amino acids alanine and leucine, L-Alanyl-L-alanyl-L-leucine is generally not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is paramount t...

Author: BenchChem Technical Support Team. Date: February 2026

As a tripeptide composed of the amino acids alanine and leucine, L-Alanyl-L-alanyl-L-leucine is generally not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is paramount to ensure personnel safety and maintain experimental integrity. This guide provides a detailed overview of the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for L-Alanyl-L-alanyl-L-leucine.

I. Hazard Assessment and Risk Mitigation

While L-Alanyl-L-alanyl-L-leucine is not considered hazardous, a thorough risk assessment should precede any handling.[1] The primary risks associated with this and similar non-hazardous peptides are inhalation of airborne powder, and direct contact with the skin and eyes.[1][2][3]

Key Considerations:

  • Physical Form: The compound is typically a solid or powder, which can become airborne during handling.

  • Route of Exposure: The primary routes of potential exposure are inhalation, skin contact, and eye contact.

  • Precautionary Principle: In the absence of specific toxicity data, it is prudent to treat all research chemicals with a degree of caution.[4]

II. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical, minimizing the risk of exposure. The following PPE is recommended when handling L-Alanyl-L-alanyl-L-leucine.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects against accidental splashes of solutions or airborne powder getting into the eyes.[5][6]
Hand Protection Chemical-resistant gloves (Nitrile is a standard choice).Prevents direct skin contact with the peptide.[5][6][7] Gloves should be changed immediately if contaminated.[6]
Body Protection A standard laboratory coat.Protects skin and personal clothing from spills and contamination.[6][7][8]
Footwear Closed-toe shoes.Provides protection from spills and dropped objects.[1][5][7]
Enhanced PPE for Specific Operations

When there is a higher risk of generating airborne particles, such as when weighing or transferring the powdered form of the peptide, additional respiratory protection should be considered.[6]

  • Respiratory Protection: Use of a fume hood or a biosafety cabinet is recommended to control airborne dust.[1][6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for L-Alanyl-L-alanyl-L-leucine cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling L-Alanyl-L-alanyl-L-leucine CheckPowder Is the peptide in powdered form? Start->CheckPowder CorePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes CheckPowder->CorePPE No (Solution) EnhancedPPE Enhanced PPE: - Standard PPE + Work in Fume Hood CheckPowder->EnhancedPPE Yes End End: Safe Handling CorePPE->End Proceed with caution EnhancedPPE->End Proceed with caution Disposal_Plan Disposal Plan for L-Alanyl-L-alanyl-L-leucine Waste cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Start: Waste Generated CheckWasteType Identify Waste Type Start->CheckWasteType SolidWaste Solid Waste: - Unused Peptide - Contaminated Vials - Weighing Paper CheckWasteType->SolidWaste Solid LiquidWaste Liquid Waste: - Peptide Solutions CheckWasteType->LiquidWaste Liquid PPEWaste Contaminated PPE: - Gloves - Disposable Lab Coats CheckWasteType->PPEWaste PPE LabelContainer Label Waste Container SolidWaste->LabelContainer LiquidWaste->LabelContainer PPEWaste->LabelContainer StoreWaste Store in Designated Area LabelContainer->StoreWaste EHSOffice Contact EH&S for Pickup StoreWaste->EHSOffice End End: Compliant Disposal EHSOffice->End

Caption: General disposal plan for L-Alanyl-L-alanyl-L-leucine waste.

V. Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. [3]Seek medical attention. [3]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [3]If irritation persists, seek medical attention. [3]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [3]* Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention. [3]

References

  • Ajinomoto. (2019). SAFETY DATA SHEET: L-LEUCINE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Leucine. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • Peptides.co. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Direct Peptides. (n.d.). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

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